Acetylaconitine
Descripción
Propiedades
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28?,29+,30-,31+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYIJVYDYCPKW-UOGIXDCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanistic Profiling of 3-Acetylaconitine: Allosteric Modulation of Voltage-Gated Sodium Channels
Topic: Content Type: Technical Whitepaper / Application Note Audience: Electrophysiologists, Ion Channel Pharmacologists, Drug Discovery Scientists
Executive Summary
3-acetylaconitine (3-AA), a C19-diterpenoid alkaloid derivative of the Aconitum genus (often referred to as Flaconitine), functions as a potent neurotoxin and potential pharmacological probe.[1] Unlike pore-blocking agents (e.g., Tetrodotoxin), 3-AA acts as an allosteric gating modifier .[1] It targets Neurotoxin Receptor Site 2 on the
Molecular Pharmacology: The Site 2 Interaction
1.1 Structural Basis of Binding
Voltage-gated sodium channels comprise a pore-forming
-
Location: The binding interface is formed by the transmembrane segments S6 of Domain I and S5 of Domain IV within the channel pore's inner cavity.
-
Interaction Mode: 3-AA stabilizes the channel in its open-activated conformation . Unlike local anesthetics that bind to the inactivated state, Site 2 agonists like 3-AA and aconitine preferentially bind to the activated state, preventing the channel from returning to the resting closed state.
1.2 Allosteric Gating Modulation
The binding event triggers a conformational change that alters the voltage-sensing domains (VSD).[1]
-
Activation Shift: The primary mechanism is a hyperpolarizing shift in the voltage-dependence of activation.[2] The energy barrier required to open the activation gate is lowered.
-
Destabilized Inactivation: While less pronounced than in sea anemone toxins (Site 3), Site 2 agonists often impair the fast inactivation gate (IFM motif), leading to persistent currents (
).[1]
Mechanism of Action Pathway
Figure 1: Signal transduction pathway of 3-acetylaconitine from membrane partitioning to physiological outcome.[1]
Electrophysiological Signature
The hallmark of 3-AA exposure in voltage-clamp experiments is not a reduction in peak current (block), but a leftward shift in the activation curve .
2.1 Quantitative Impact on Gating Parameters
In whole-cell patch-clamp recordings (e.g., rat hippocampal neurons or heterologous expression systems), 3-AA exhibits the following profile:
| Parameter | Control Physiological State | 3-Acetylaconitine Modified State | Physiological Consequence |
| Peak Amplitude ( | Baseline | Unchanged / Slight Reduction | Ion conductance is preserved; the pore is not physically occluded.[1] |
| Activation | -35 to -20 mV | Shifted Hyperpolarized (-50 to -60 mV) | Channels open at resting membrane potential (RMP).[1] |
| Window Current | Minimal at RMP | Significantly Increased | Continuous Na+ influx causes sustained depolarization. |
| Tail Currents | Rapid decay | Slowed / Persistent | Indicates inhibition of deactivation or inactivation. |
2.2 The "Window Current" Phenomenon
At a resting potential of -65 mV, control Nav channels are closed. 3-AA shifts the activation threshold such that a fraction of channels open at -65 mV. This creates a "window current"—a steady-state influx of Na+ that depolarizes the cell, leading to spontaneous action potential firing followed by a "depolarizing block" (where the cell becomes unable to repolarize and fire again).
Experimental Protocol: Voltage-Clamp Validation
To validate the mechanism of action of 3-AA or similar Site 2 agonists, the following Automated Patch-Clamp (APC) or Manual Patch-Clamp workflow is recommended. This protocol is designed to isolate the activation shift.
3.1 Prerequisites
-
System: Whole-cell patch clamp (Manual or QPatch/SyncroPatch).[1]
-
Cell Line: CHO or HEK293 stably expressing Nav1.5, Nav1.7, or Nav1.8.
-
Solutions:
-
Compound Prep: 3-AA is lipophilic.[1] Dissolve in DMSO; final bath concentration typically 0.1 – 10
M. Note: Washout is slow due to lipid partitioning.
3.2 Step-by-Step Workflow
-
Seal & Break-in: Achieve
seal; rupture membrane for whole-cell configuration. -
Stabilization: Hold at -90 mV for 5 minutes to stabilize series resistance (
). -
Control Protocol (P1):
-
Hold at -100 mV.
-
Step to potentials ranging from -80 mV to +40 mV in 10 mV increments (50 ms duration).
-
Record peak currents.
-
-
Perfusion: Apply 3-AA (e.g., 1
M) for 3–5 minutes. Continuous recording of a single test pulse (e.g., at -10 mV) every 10s is recommended to monitor onset.[1] -
Test Protocol (P2): Repeat the Voltage-Step protocol (same as P1).
-
Analysis:
Experimental Logic Flow
Figure 2: Validated voltage-clamp workflow for isolating activation shifts induced by 3-AA.
Toxicology & Therapeutic Window
While 3-AA has been explored for analgesic properties (antinociception via desensitization of sensory neurons), its therapeutic window is notoriously narrow.[1]
-
Toxicity: The mechanism (activation at RMP) leads to cardiac arrhythmias (Nav1.5 activation) and neurotoxicity.[1]
-
Comparison: 3-AA is structurally related to aconitine but may exhibit distinct kinetics.[1] However, the core toxicity profile remains driven by the Site 2 persistent activation mechanism.[2]
References
-
Ameri, A. (1998).[1] Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels.[3] PubMed.[4][5] Available at: [Link]
-
Rao, S., & Sikdar, S. K. (2000).[1] Modification of alpha subunit of RIIA sodium channels by aconitine.[6] Pflugers Archiv. Available at: [Link]
-
Catterall, W. A. (2000).[1] Structure, function and pharmacology of voltage-gated sodium channels. University of Rennes. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. Modification of alpha subunit of RIIA sodium channels by aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological difference between aconitine and 3-acetylaconitine
This guide provides an in-depth technical analysis of the pharmacological, structural, and toxicological distinctions between Aconitine and its C3-acetylated derivative, 3-Acetylaconitine (also known as Flaconitine ).
Content Type: Technical Whitepaper Audience: Drug Development Professionals, Toxicologists, Electrophysiologists Version: 1.0[1]
Executive Summary
Aconitine (AC) and 3-Acetylaconitine (3-AA) are C19-diterpenoid alkaloids derived from Aconitum species.[1] While they share a core mechanism—persistent activation of voltage-gated sodium channels (Nav)—their pharmacological profiles diverge due to a single structural modification at the C3 position.[1]
-
Aconitine: The prototypical Site 2 neurotoxin. High potency, high toxicity, and a narrow therapeutic index (TI ≈ 6).
-
3-Acetylaconitine (Flaconitine): The C3-acetate ester of aconitine.[1] It exhibits higher lipophilicity and potent analgesic effects but possesses an even narrower therapeutic index (TI ≈ 2) compared to the parent compound. Despite this, it has been explored clinically (e.g., in China) as a non-narcotic analgesic, whereas aconitine remains primarily a toxicological reference standard.
Structural Biology & SAR
The fundamental difference lies in the substituent at the C3 carbon of the aconitine skeleton. This modification significantly alters the physicochemical properties, specifically lipophilicity, which influences blood-brain barrier (BBB) penetration and tissue distribution.
Chemical Comparison
| Feature | Aconitine (AC) | 3-Acetylaconitine (3-AA) |
| CAS Number | 302-27-2 | 77181-26-1 |
| Formula | C34H47NO11 | C36H49NO12 |
| C3 Substituent | Hydroxyl (-OH) | Acetyl (-OAc) |
| C8 Substituent | Acetyl (-OAc) | Acetyl (-OAc) |
| C14 Substituent | Benzoyl (-OBz) | Benzoyl (-OBz) |
| Lipophilicity | Moderate | High (due to extra ester) |
| Class | Diester-diterpenoid | Triester-diterpenoid (functionally) |
Structure-Activity Relationship (SAR)
The toxicity of Aconitum alkaloids is strictly governed by the ester groups.
-
C8-Acetyl & C14-Benzoyl: Essential for high affinity binding to the Nav channel pore.[1] Removal of the C8-acetyl (forming benzoylaconine) reduces toxicity by ~100-fold.[1]
-
C3-Acetyl (3-AA specific): Increases lipid solubility.[1] While it maintains high affinity for the receptor, the increased lipophilicity facilitates rapid CNS entry, potentially explaining the narrower safety margin and distinct analgesic onset.
Pharmacodynamics: Mechanism of Action
Both compounds act as Site 2 Neurotoxins on Voltage-Gated Sodium Channels (specifically Nav1.5 in the heart and Nav1.2/1.7 in nerves).
Interaction Logic[1]
-
Target: Alpha subunit of the Nav channel (transmembrane segments S6 of domains I and IV).
-
Effect: They bind preferentially to the open state of the channel.
-
Consequence:
-
Inhibition of Inactivation: The channel fails to close (inactivate) after depolarization.
-
Hyperpolarizing Shift: The activation threshold shifts to more negative potentials (e.g., -70 mV), causing channels to open at resting membrane potential.
-
Result: Persistent Na+ influx
Sustained depolarization Ectopic beats (heart) or Paralysis (nerve).[1]
-
Visualization: Nav Channel Gating Cycle Modification
The following diagram illustrates how Aconitine and 3-AA trap the channel in an open/active state.
Caption: Kinetic model of Nav channel gating. AC and 3-AA bind to the Open state, creating a 'Modified' state that cannot inactivate, leading to persistent sodium current.
Toxicology & Safety Profile
While both compounds are lethal at sub-milligram doses, their safety margins differ.
Comparative Toxicity Data
| Parameter | Aconitine | 3-Acetylaconitine |
| LD50 (Mice, i.v./i.p.) | ~0.10 - 0.30 mg/kg | ~0.15 - 0.40 mg/kg (Est.)* |
| Therapeutic Index (TI) | Narrow (~6) | Very Narrow (~2) |
| Primary Cause of Death | Ventricular Arrhythmia | Ventricular Arrhythmia |
| Analgesic Potency | High | High (Comparable/Superior) |
*Note: Exact LD50 varies by study/route. The critical distinction is the TI ratio. 3-AA requires a dose very close to the lethal dose to achieve analgesia compared to AC.[1]
Cardiotoxicity Causality
The arrhythmogenicity stems from Triggered Activity :
-
Early Afterdepolarizations (EADs): Due to prolonged Action Potential Duration (APD).[1]
-
Delayed Afterdepolarizations (DADs): Persistent Na+ influx forces the Na+/Ca2+ exchanger (NCX) to run in reverse, overloading the cell with Ca2+, causing spontaneous calcium release and ectopic beats.
Pharmacokinetics & Metabolism
The metabolic stability determines the duration of action and the window for detoxification.
-
Metabolic Pathway: Hydrolysis by carboxylesterases (CES).[1]
-
Aconitine: Rapidly hydrolyzes at C8 to Benzoylaconine (1/100th toxicity), then at C14 to Aconine (1/1000th toxicity).[1]
-
3-Acetylaconitine: Undergoes hydrolysis at C3 and C8.[1] The C3-acetyl group is generally labile.
-
Hypothesis: 3-AA may act as a "prodrug" for Aconitine in vivo if C3 hydrolyzes first, or it may hydrolyze directly to 3-acetyl-benzoylaconine.[1]
-
Metabolic Pathway Diagram
Caption: Hydrolytic detoxification pathway. 3-Acetylaconitine can degrade into Aconitine or Benzoylaconine derivatives.[1] The loss of the C8-acetyl group is the critical detoxification step.
Experimental Protocols
To validate these differences in a research setting, the following protocols are recommended.
Protocol A: Whole-Cell Patch Clamp (Nav1.5)
Objective: Quantify the shift in activation voltage (
-
Cell Line: HEK293 cells stably expressing human Nav1.5.
-
Solutions:
-
Application:
-
Stimulation:
-
Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (50 ms duration).
-
-
Analysis:
Protocol B: LC-MS/MS Quantification
Objective: Differentiate and quantify AC and 3-AA in plasma.
-
Extraction: Liquid-Liquid Extraction (LLE) using ethyl acetate/isopropanol (9:1) from rat plasma (100 µL).[1]
-
Separation:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 mins.
-
-
Detection (MRM Mode):
References
-
Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels. Source:[1][2] PubMed / NIH URL:[1][Link]
-
Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity. Source: Frontiers in Pharmacology URL:[Link]
-
Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Source: Frontiers in Pharmacology (PMC) URL:[1][Link]
-
Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. Source: Springer / NIH URL:[1][Link]
-
Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats. Source: Drug Testing and Analysis / Wiley URL:[Link]
Sources
Toxicological Divergence in Norditerpenoid Alkaloids: A Comparative Analysis of 3-O-Acetylaconitine and Mesaconitine
Executive Summary
The Aconitum genus yields a complex array of norditerpenoid alkaloids (NDAs) that have historically occupied a precarious position between potent pharmacological efficacy and lethal toxicity. For drug development professionals, understanding the structure-toxicity relationships of these compounds is paramount. This whitepaper provides a rigorous comparative analysis of two critical NDAs: Mesaconitine (MA) , a highly toxic diester-diterpenoid alkaloid, and 3-O-acetylaconitine (3-OAA) , a structurally modified derivative with an expanded therapeutic window. By dissecting their differential interactions with voltage-sensitive sodium channels (VSSCs) and their downstream metabolic disruptions, we elucidate the molecular causality behind their distinct toxicological profiles.
Structural Determinants of Toxicity
The core scaffold of these compounds is a hexacyclic aconitane skeleton. The toxicity of NDAs is fundamentally governed by the esterification state of specific hydroxyl groups, primarily at the C8 and C14 positions[1].
Mesaconitine is a lipophilic diester NDA characterized by an acetyl group at C8 (8-OAc) and a benzoyl group at C14 (14-OBz), differing from aconitine only by an N-methyl group instead of an N-ethyl group[2]. These specific ester groups are critical pharmacophores for binding to neurotoxin receptor site 2, located in the transmembrane region of the α-subunit of VSSCs[3].
3-O-acetylaconitine , while retaining the diester core, features an additional oxygenated substituent—an ester group at the C3 position (3-O-acetyl). This structural modification induces steric hindrance and alters the lipophilicity profile. Consequently, 3-OAA interacts with different subdomains on the VSSC α-subunit, preventing the prolonged open-state conformation that characterizes MA toxicity[4]. This shift in binding dynamics is the primary causal factor for the dramatic reduction in acute toxicity observed in 3-OAA[5].
Comparative Toxicological Profiles
The structural variances between MA and 3-OAA manifest in vastly different systemic toxicities.
Mesaconitine (MA): The High-Toxicity Phenotype
MA is a potent cardiotoxin and neurotoxin. By binding to neurotoxin receptor site 2, MA forces VSSCs to remain in an open state, leading to continuous sodium (
3-O-acetylaconitine (3-OAA): The Modulated Phenotype
In contrast, 3-OAA exhibits a significantly attenuated toxicological profile. The altered binding affinity at the VSSC α-subunit prevents catastrophic ion channel locking[4]. While it still modulates sodium channels to exert potent, non-addictive analgesic effects, it does not trigger the lethal arrhythmogenic cascades seen with MA[3]. This expanded therapeutic index allowed 3-OAA to be introduced into clinical use in China in the 1980s as a long-term analgesic agent[5].
Quantitative Toxicological Comparison
The following table summarizes the critical quantitative metrics defining the toxicological and pharmacological boundaries of both compounds.
| Metric / Property | Mesaconitine (MA) | 3-O-acetylaconitine (3-OAA) |
| Alkaloid Classification | C19 Diester NDA | C19 Triester NDA |
| Primary Target | VSSC α-subunit (Neurotoxin Site 2) | VSSC α-subunit (Alternative Subdomain) |
| LD50 (Mice, Subcutaneous) | ~0.12 - 0.20 mg/kg (Estimated via Aconitine equivalence)[5] | 0.87 - 1.40 mg/kg[4] |
| LD50 (Mice, Intravenous) | 0.068 mg/kg[8] | Data limited; significantly higher than MA |
| Analgesic ED50 (Mice, Hotplate) | Narrow therapeutic window[2] | 0.16 mg/kg[3] |
| Primary Toxicities | Cardiotoxicity, Neurotoxicity, Hepatotoxicity[6] | Mild neurotoxicity at supratherapeutic doses |
Mechanistic Pathways of VSSC Modulation
To visualize the divergent pathways triggered by the structural differences between MA and 3-OAA, the following diagram maps the receptor interactions and downstream physiological consequences.
Divergent VSSC modulation pathways of Mesaconitine vs 3-O-acetylaconitine.
Experimental Methodologies for Toxicological Profiling
To ensure scientific integrity and reproducibility, the evaluation of NDA toxicity requires robust, self-validating experimental systems. Below are the definitive protocols for assessing the neurotoxic and hepatotoxic profiles of these compounds.
Protocol 1: Electrophysiological Assessment of VSSCs (Patch-Clamp)
Causality: To definitively prove that MA and 3-OAA exert differential effects on sodium channels, whole-cell patch-clamp electrophysiology is required. This technique isolates ionic currents across the cell membrane, allowing researchers to quantify the exact voltage-dependent activation and inactivation kinetics altered by the alkaloids.
Step-by-Step Methodology:
-
Cell Preparation: Culture ND7/23 cells (a hybrid of mouse neuroblastoma and rat dorsal root ganglion neurons) which robustly express endogenous VSSCs.
-
Solution Formulation:
-
Extracellular solution: 140 mM NaCl, 3 mM KCl, 1 mM
, 1 mM , 10 mM HEPES (pH 7.3). -
Intracellular solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Rationale: Cesium fluoride (CsF) is explicitly used to block endogenous potassium (
) currents, ensuring the recorded currents are purely sodium-mediated.
-
-
Self-Validating Control: Apply 1 μM Tetrodotoxin (TTX) post-experiment. Complete cessation of the current validates that the measured influx was exclusively through VSSCs.
-
Compound Application: Perfuse cells with MA (10 μM) or 3-OAA (10 μM).
-
Data Acquisition: Apply a depolarizing pulse protocol (from a holding potential of -120 mV to 0 mV for 50 ms). Record the shift in the steady-state inactivation curve. MA will demonstrate a significant hyperpolarizing shift and a persistent late
current, whereas 3-OAA will show rapid inactivation.
Protocol 2: LC-MS/MS Metabonomics for Hepatotoxicity
Causality: Because MA induces hepatotoxicity via metabolic disruption[7], traditional histological staining is insufficient for early-stage toxicity detection. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides the sensitivity required to map the specific amino acid and lipid pathway disruptions.
Step-by-Step Methodology:
-
Sample Preparation: Extract liver tissue metabolites from dosed SD rats using a cold methanol/acetonitrile/water (2:2:1, v/v/v) solvent to precipitate proteins and capture both polar and non-polar metabolites.
-
Chromatographic Separation: Utilize a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm). Rationale: The sub-2-micron particle size ensures ultra-high resolution of complex biological matrices.
-
Mass Spectrometry: Operate in both positive and negative electrospray ionization (ESI) modes to capture a comprehensive metabolome (e.g., basic amino acids in positive mode, acidic lipids in negative mode).
-
Self-Validating System (QC): Pool equal aliquots from all biological samples to create a Quality Control (QC) sample. Inject the QC sample every 10 experimental runs. Validation metric: The experiment is only valid if the Principal Component Analysis (PCA) shows tight clustering of all QC samples, proving that analytical variance is negligible compared to biological variance.
-
Data Analysis: Identify differential metabolites (e.g., L-phenylalanine, L-proline) using orthogonal partial least squares discriminant analysis (OPLS-DA)[7].
Self-validating LC-MS/MS metabonomics workflow for hepatotoxicity profiling.
Conclusion
The toxicological divergence between mesaconitine and 3-O-acetylaconitine underscores a fundamental principle in drug development: minor structural modifications can drastically redefine a molecule's safety profile. While mesaconitine's C8/C14 diester configuration rigidly locks VSSCs into an open state—triggering lethal cardiotoxicity and metabolic hepatotoxicity—the addition of a C3-O-acetyl group in 3-OAA modulates this interaction. This structural evolution effectively rescues the therapeutic potential of the norditerpenoid scaffold, transitioning it from a lethal toxin to a clinically viable analgesic.
References
-
Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. RSC Publishing. Available at:[Link]
-
Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network. PMC. Available at:[Link]
-
A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids. Chinese Journal of Natural Medicines. Available at:[Link]
-
Research Progress of Aconitine Toxicity and Forensic Analysis of Aconitine Poisoning. Forensic Sciences Research. Available at:[Link]
-
Alternative formats If you require this document in an alternative format. University of Bath. Available at:[Link]
-
Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit. PMC. Available at:[Link]
-
Phil Rasmussen - Toxicology of aconite alkaloids. Medsafe. Available at:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 6. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 7. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathway of Acetylaconitine in Human Liver Microsomes
Content Type: Technical Guide | Audience: Researchers & Drug Development Scientists
Executive Summary
3-Acetylaconitine (also known as 3-O-acetylaconitine or Flaconitine) is a C19-diterpenoid alkaloid derived from Aconitum species.[1][2][3][4][5] Structurally related to Aconitine, it possesses a narrow therapeutic index, exhibiting potent analgesic properties alongside significant cardiotoxicity and neurotoxicity.[6]
Understanding its metabolic fate in Human Liver Microsomes (HLM) is critical for two reasons:
-
Toxicity Modulation: The metabolic conversion of diester/triester alkaloids to monoesters and alkamines represents the primary detoxification mechanism.
-
Drug-Drug Interaction (DDI) Potential: As a substrate for CYP3A4/5, its clearance can be drastically altered by co-medications, precipitating fatal arrhythmias.[1][2][4]
This guide details the experimental characterization of 3-acetylaconitine metabolism, distinguishing between Phase I oxidative clearance (CYP-mediated) and hydrolytic detoxification (Carboxylesterase-mediated).[1][2][4]
Chemical Identity & Metabolic Susceptibility
To design a valid metabolic assay, one must first map the molecule's "soft spots"—the chemical moieties susceptible to enzymatic attack.
-
Formula:
-
Key Structural Features:
-
Ester Bonds (Hydrolytic Targets): Acetyl groups at C3 and C8; Benzoyl group at C14.[1][2][4] The C8-acetyl and C14-benzoyl groups are the pharmacophores responsible for high toxicity.[1][2][4]
-
N-Ethyl Group (Oxidative Target): Susceptible to N-dealkylation.[1][2][4]
-
Methoxy Groups (Oxidative Targets): Located at C1, C6, C16, and C18, susceptible to O-demethylation.[4]
-
Experimental Framework: HLM Incubation Protocol
This protocol is designed to differentiate between NADPH-dependent (CYP) and NADPH-independent (Esterase) metabolism.[1][2][4]
Reagents & Systems[1][2][4][9]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1][2][4]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
).[2][4] -
Inhibitors (Validation Controls):
Step-by-Step Incubation Workflow
| Step | Action | Rationale (Causality) |
| 1 | Pre-incubation | Thaw HLM on ice. Mix HLM (0.5 mg/mL final) with KPi buffer and Substrate (3-Acetylaconitine, 10 µM).[1][2][4] Pre-incubate at 37°C for 5 min. |
| 2 | Initiation (Group A: Total Metabolism) | Add NADPH generating system. |
| 3 | Initiation (Group B: Hydrolysis Only) | Add Buffer (No NADPH). |
| 4 | Initiation (Group C: Inhibition) | Pre-incubate with Ketoconazole or BNPP for 5 min before adding NADPH.[1][2][4] |
| 5 | Reaction | Incubate at 37°C with shaking (60 min). |
| 6 | Termination | Add ice-cold Acetonitrile (containing Internal Standard, e.g., Lappaconitine) in a 1:1 ratio. |
| 7 | Clarification | Centrifuge at 14,000 x g for 10 min at 4°C. |
| 8 | Analysis | Inject supernatant into LC-MS/MS. |
Metabolic Pathway Elucidation
The metabolism of 3-acetylaconitine in HLM is a bifurcation between bioactivation/clearance (CYP) and detoxification (CES).[1][2][4]
Pathway Logic
-
Hydrolytic Pathway (Detoxification):
-
Step 1: Hydrolysis of the C3-acetyl group reverts the compound to Aconitine .[1]
-
Step 2: Hydrolysis of the C8-acetyl group yields Benzoylaconine (1/100th toxicity).[1][2][4]
-
Step 3: Hydrolysis of the C14-benzoyl group yields Aconine (1/2000th toxicity).[1][2][4][5]
-
Note: Direct hydrolysis of C8 from the parent is also possible, forming 3-acetyl-benzoylaconine .[2][4]
-
Oxidative Pathway (Clearance):
Visualization (Graphviz Diagram)
Caption: Metabolic map of 3-acetylaconitine in HLM. Red indicates high toxicity; Green indicates detoxification products.[1][2][4] Dashed lines represent putative intermediate steps.[1][2][4]
Analytical Strategy: LC-MS/MS Identification
To confirm the pathway, High-Resolution Mass Spectrometry (HR-MS) or Triple Quadrupole (QqQ) is required.[1][2][4]
Mass Transitions & Shifts
The parent ion
| Metabolite Type | Mass Shift (Δ) | Theoretical m/z | Characteristic Loss |
| Parent | 0 | 688.3 | -60 Da (Acetic acid), -32 Da (Methanol) |
| Aconitine (Hydrolysis) | -42 Da (Loss of Acetyl) | 646.3 | -60 Da, -122 Da (Benzoic acid) |
| Benzoylaconine (Hydrolysis) | -84 Da (Loss of 2 Acetyls) | 604.3 | -32 Da, -122 Da |
| N-Deethylation | -28 Da ( | 660.3 | Loss of ethyl chain |
| O-Demethylation | -14 Da ( | 674.3 | Loss of methyl group |
| Hydroxylation | +16 Da (O) | 704.3 | Addition of oxygen |
Data Interpretation[2][3][4][5][9][10][11]
-
NADPH-Free Samples: Should only show Aconitine and Benzoylaconine peaks (Hydrolysis).[1][2][4] If these peaks disappear with BNPP treatment, Esterase involvement is confirmed.[4]
-
NADPH-Supplemented Samples: Will show all above plus N-deethyl and Hydroxylated metabolites. If these are suppressed by Ketoconazole, CYP3A4 involvement is confirmed.[4]
Toxicological Implications & Kinetics
The balance between CYP3A4 activity and Esterase activity determines the "net toxicity" in a patient.
-
Bioactivation: Unlike many drugs where Phase I is detoxification, for Aconitum alkaloids, the parent and the immediate hydrolysis product (Aconitine) are equipotent toxins .
-
Detoxification: Only the formation of Benzoylaconine (via CES-mediated C8 hydrolysis) significantly reduces risk.[1][2][4]
-
Clinical Relevance:
-
Inhibitors: A patient taking Ketoconazole (CYP3A4 inhibitor) may paradoxically increase the half-life of 3-acetylaconitine, but if CES activity is intact, the shunt toward hydrolysis might compensate.[2][4]
-
Inducers: Rifampicin may accelerate clearance but potentially form reactive oxidative intermediates.[1][2][4]
-
Kinetic Parameters (Reference Values for Aconitine-type DDAs)
- (CYP3A4): Typically 10–50 µM.[1][2][4]
- : Varies by donor genotype.
- (Intrinsic Clearance): High, suggesting extensive first-pass metabolism.[1][2][4]
References
-
Tang, L., et al. (2011). Involvement of CYP3A4/5 and CYP2D6 in the metabolism of aconitine using human liver microsomes and recombinant CYP450 enzymes. Toxicology Letters.[1][2][4][9]
-
Zhang, X., et al. (2016). Metabolite profile analysis of aconitine in rabbit stomach after oral administration by LC/ESI/MS(n). Xenobiotica.[1][2][3][4][10]
-
Wada, K., et al. (2011). Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species.[4] Toxicology Letters.[1][2][4][9]
-
PubChem. 3-Acetylaconitine Compound Summary. National Library of Medicine.[1][4] [1][2][4]
-
He, F., et al. (2025). CYP3A4 and MRP2 are predominant metabolic regulators attribute to the toxicity/efficacy of aconitine derived from Fuzi. Journal of Ethnopharmacology.[1][4][6]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. 3-ACETYLACONITINE [drugs.ncats.io]
- 5. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 6. CYP3A4 and MRP2 are predominant metabolic regulators attribute to the toxicity/efficacy of aconitine derived from Fuzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Acetylaconitine | C36H49NO12 | CID 102063144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Acetylyunaconitine | Benchchem [benchchem.com]
- 9. Involvement of CYP3A4/5 and CYP2D6 in the metabolism of aconitine using human liver microsomes and recombinant CYP450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unlocking the Therapeutic Window of 3-Acetylaconitine: Mechanistic Pathways, Analgesic Efficacy, and Anti-Inflammatory Profiling
Executive Summary
3-Acetylaconitine (3-AA) is a highly potent C19 diterpenoid alkaloid derived from Aconitum species. It presents a fascinating pharmacological paradox for drug development professionals: it possesses an1[1] and anti-inflammatory properties that rival steroidal agents, yet its clinical translation has historically been bottlenecked by a severely 2[2]. This whitepaper dissects the mechanistic causality behind its dual-action efficacy, establishes self-validating experimental protocols for its evaluation, and explores next-generation delivery systems designed to bypass its systemic toxicity.
Pharmacodynamics and Mechanistic Causality
The therapeutic efficacy of 3-AA is driven by two distinct, yet parallel, neuromodulatory and immunomodulatory axes.
The Analgesic Axis: VGSC Modulation and Monoamine Regulation
Unlike traditional local anesthetics (e.g., lidocaine) that physically block the sodium channel pore, 3-AA 3[3]. Binding to Site II delays channel inactivation, leading to persistent cellular depolarization. This sustained depolarization paradoxically induces a state of inexcitability, effectively blocking neuronal conduction and halting nociceptive transmission. Furthermore, 3-AA modulates central monoaminergic pathways; it 4[4] indirectly via increased intrasynaptosomal Na+ concentrations, thereby enhancing descending inhibitory pain pathways.
The Anti-Inflammatory Axis: Cytokine Suppression
The anti-inflammatory efficacy of 3-AA operates independently of the pituitary-adrenal axis. It fundamentally suppresses early-phase exudation and edema by5[5], including IL-1β and TNF-α. At doses as low as 0.05 mg/kg, 3-AA significantly 6[6].
Pharmacological signaling of 3-AA: VGSC modulation and cytokine suppression.
Quantitative Pharmacological Profile
The following table synthesizes the quantitative benchmarks of 3-AA, highlighting both its profound efficacy and its primary toxicological constraint.
| Parameter | Value / Effect | Comparator / Notes |
| Analgesic Potency | 5.1–35.6x Morphine | Non-narcotic; no physical dependence[1] |
| Analgesic Potency | 1250–3912x Aspirin | Superior efficacy in chronic pain models[1] |
| Antinociceptive ED50 (Early Phase) | 0.097 mg/kg | Formalin-induced hyperalgesia model[3] |
| Antinociceptive ED50 (Late Phase) | 0.077 mg/kg | Formalin-induced hyperalgesia model[3] |
| Arrhythmogenic Concentration | 60–100 nM | 7[7] |
| Therapeutic Index (LD50/ED30) | 2–6 | Indicates a severely narrow safety margin[2] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in 3-AA research, experimental designs must incorporate internal controls to distinguish genuine analgesia from generalized toxicity (e.g., motor impairment or arrhythmogenesis).
Protocol 1: Electrophysiological Profiling of VGSC Kinetics (In Vitro)
Causality: To confirm that 3-AA acts via persistent depolarization rather than pore blockade, patch-clamp recordings on dorsal root ganglion (DRG) neurons are required.
-
Isolation: Harvest DRG neurons from adult rats and culture for 24 hours to ensure receptor stabilization.
-
Baseline Recording: Establish baseline voltage-gated Na+ currents using whole-cell patch-clamp in voltage-clamp mode.
-
Compound Perfusion: Perfuse 3-AA (1 µM to 10 µM) into the extracellular bath.
-
Validation (Self-Correction): Co-administer Tetrodotoxin (TTX). If the 3-AA-induced persistent current is abolished, it validates that the mechanism is strictly VGSC-dependent and not an artifact of membrane destabilization.
-
Data Extraction: Analyze the shift in steady-state inactivation curves. A hyperpolarizing shift confirms the Site II binding mechanism.
Protocol 2: Biphasic Formalin Test for Analgesic & Anti-Inflammatory Efficacy (In Vivo)
Causality: The formalin test is selected because it distinctly separates direct chemical nociception (Phase I: 0-15 min) from inflammatory pain (Phase II: 15-30 min), allowing simultaneous evaluation of both therapeutic axes of 3-AA.
-
Habituation: Acclimate mice to observation chambers for 30 minutes.
-
Dosing: Administer 3-AA intravenously (e.g., 100 µg/kg) 15 minutes prior to the nociceptive stimulus.
-
Induction: Inject 20 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw.
-
Observation & Scoring: Quantify the time spent licking/biting the injected paw across both phases.
-
Validation (Self-Correction): Use a parallel cohort treated with naloxone (an opioid antagonist). Because 3-AA is non-narcotic, naloxone should fail to reverse the analgesia, validating a non-opioid mechanism.
Self-validating workflow for evaluating 3-AA efficacy and off-target toxicity.
Overcoming the Narrow Therapeutic Index: Delivery Innovations
Because the LD50/ED30 ratio of 3-AA is perilously low, systemic administration risks severe cardiotoxicity. Recent pharmaceutical engineering has pivoted toward localized, controlled-release systems to widen the therapeutic window.
A breakthrough approach involves encapsulating 3-AA in liposomes (AAC-Lips) and embedding them within8[8] formulated with Ostrea rivularis polysaccharides (ORP). This AAC-ORP-MN system achieves high encapsulation efficiency (95.7%) and precise transdermal delivery. In spared nerve injury (SNI) models, this localized delivery significantly increases the mechanical pain threshold while bypassing systemic arrhythmogenic exposure, representing a viable path forward for clinical translation.
References
1.[1] Development of natural products as drugs acting on central nervous system - SciELO. 2.[2] Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed. 3.[8] Addition of Ostrea rivularis polysaccharides in microneedle loaded with 3-acetylaconitine liposomes enhance analgesic activities and drug delivery properties - PubMed. 4.[6] Alkaloids of Chinese Aconitum plants - Portico. 5.[5] Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - Frontiers. 6.[3] Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity - PMC. 7.[4] Toxicological mechanisms of Aconitum alkaloids REVIEW - Ingenta Connect. 8.[7] 3-Acetylaconitine (Flaconitine, Monoacetylaconitine, CAS Number: 77181-26-1) - Cayman Chemical.
Sources
- 1. scielo.br [scielo.br]
- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological mechanisms of Aconitum alkaloids: Ingenta Connect [ingentaconnect.com]
- 5. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 6. Portico [access.portico.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Addition of Ostrea rivularis polysaccharides in microneedle loaded with 3-acetylaconitine liposomes enhance analgesic activities and drug delivery properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of 3-Acetylaconitine: A Technical Whitepaper on its Isolation from Aconitum flavum and Pharmacological Profiling
Executive Summary
Aconitum flavum Hand.-Mazz., a perennial herb endemic to the high-altitude regions of northwestern China, has long been utilized in traditional Tibetan medicine (known as "Tiebangchui") for its potent analgesic and anti-inflammatory properties[1]. The pharmacological efficacy of this botanical source is primarily driven by its complex matrix of C19-diterpenoid alkaloids[2]. Among these, 3-acetylaconitine (AAc) stands out as a highly active nitrogen-containing alkaloid[3]. First systematically isolated and characterized by Tang et al. in the mid-1980s, AAc demonstrated analgesic potency significantly exceeding that of morphine, alongside profound anti-inflammatory and local anesthetic effects[4]. This whitepaper provides an in-depth technical analysis of the historical isolation of AAc, the mechanistic causality behind its extraction protocols, and its pharmacological architecture.
Botanical Context and the Alkaloid Matrix
The genus Aconitum (Ranunculaceae) encompasses over 350 species, many of which are characterized by their high toxicity and narrow therapeutic indices. As detailed in , Aconitum flavum contains a unique profile of highly evolved aconitine-type diterpenoid alkaloids[5]. Historically, the challenge in utilizing Aconitum species lay in separating the highly toxic components (like pure aconitine) from those with a more favorable therapeutic index. The isolation of 3-acetylaconitine marked a pivotal moment in natural product drug discovery, as it provided a purified compound that could be rigorously evaluated for dose-response relationships without the confounding variables of a crude extract[6].
The Landmark Isolation: Tang et al. (1984–1986)
The systematic isolation of 3-acetylaconitine was pioneered by Tang and colleagues in the mid-1980s, marking a watershed moment in natural product chemistry[7]. Their methodology relied on the fundamental acid-base mechanics of nitrogenous compounds to separate the highly active diterpenoid alkaloids from the complex botanical matrix of A. flavum[3].
Causality of the Extraction Architecture: The historical protocol begins with a polar solvent extraction (methanol) to capture a broad spectrum of secondary metabolites. The critical purification step—and the core of its self-validating nature—is the acid-base partitioning. By suspending the crude extract in 1% hydrochloric acid (HCl), the tertiary nitrogen atoms of the diterpenoid alkaloids are protonated, converting them into water-soluble ammonium salts[8]. This deliberate choice forces lipophilic plant sterols, waxes, and neutral diterpenes to precipitate out of the aqueous solution, allowing for their removal via filtration. Subsequent basification with 10% ammonium hydroxide (NH4OH) to a pH of 9–10 deprotonates the alkaloids. The solution visibly transitions to a turbid state—a self-validating visual cue that the free-base alkaloids have precipitated and regained their lipophilicity, enabling their selective extraction into an organic solvent like ethyl acetate[8].
Standardized Extraction and Isolation Protocol (Modernized Workflow)
Building upon the historical foundation, the following is a modernized, self-validating protocol for the isolation of AAc from A. flavum.
Step 1: Preparation & Defatting
-
Action: Air-dry and pulverize the roots of A. flavum to a fine powder. Macerate in petroleum ether for 24 hours.
-
Causality: Defatting removes non-polar lipids and chlorophyll, significantly improving the resolution of downstream silica gel chromatography.
Step 2: Primary Extraction
-
Action: Extract the defatted biomass with 85% Methanol at room temperature for 72 hours (repeat 3x). Filter and concentrate under reduced pressure.
-
Causality: Methanol's polarity ensures the comprehensive extraction of both free-base alkaloids and their naturally occurring glycosidic or salt forms.
Step 3: Acid-Base Partitioning (Self-Validating Step)
-
Action: Suspend the concentrated extract in 1% aqueous HCl until a pH of 2-3 is achieved. Filter out the insoluble lipophilic crash-out. Gradually add 10% aqueous NH4OH to the acidic filtrate under continuous stirring until the pH stabilizes at 9-10[8].
-
Validation: The solution will turn turbid as the free-base alkaloids precipitate, providing immediate visual confirmation of the phase shift.
Step 4: Organic Extraction
-
Action: Partition the basified aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and evaporate.
-
Causality: Ethyl acetate selectively captures the deprotonated, lipophilic tertiary amines while leaving highly polar impurities (e.g., sugars, tannins) in the aqueous phase[8].
Step 5: Chromatographic Isolation & TLC Validation
-
Action: Load the total alkaloids onto a Silica Gel column (200-300 mesh). Elute with a gradient solvent system of Chloroform/Methanol (from 100:1 to 1:1 v/v)[8].
-
Validation: Monitor fractions via Thin Layer Chromatography (TLC). Spray plates with Dragendorff's reagent.
-
Causality: Dragendorff's reagent (potassium bismuth iodide) reacts specifically with the tertiary amine group of AAc to form a heavy, highly colored (orange-red) ion-pair complex, providing a self-validating visual marker for the target compound. Pool fractions containing the target Rf value and recrystallize to obtain pure 3-acetylaconitine.
Caption: Workflow for the extraction and isolation of 3-acetylaconitine from A. flavum.
Chemical Architecture and Mechanistic Pharmacology
3-Acetylaconitine is a C19-norditerpenoid alkaloid characterized by a highly oxygenated hexacyclic skeleton[2]. Following its isolation, Tang et al. reported that the analgesic potency of AAc was 5.1 to 35.6 times that of morphine and 1250 to 3912 times that of aspirin[4]. Furthermore, studies demonstrated its potent local anesthetic action.
Causality in Pharmacological Validation: The mechanism of AAc is complex and was historically validated through rigorous antagonist studies:
-
Opioidergic Involvement: The analgesic effect of AAc is antagonized by naloxone[4]. Causality: Naloxone is a competitive opioid receptor antagonist. Its ability to block AAc-induced analgesia proves that the compound's efficacy relies on the activation (direct or downstream) of the endogenous opioid system.
-
Monoaminergic Dependency: The analgesia is entirely eliminated by reserpine[4]. Causality: Reserpine irreversibly blocks the vesicular monoamine transporter (VMAT), depleting presynaptic stores of serotonin and norepinephrine. The loss of analgesia following reserpine administration proves that AAc requires an intact presynaptic monoamine pool to exert its descending inhibitory pain control.
-
Anti-inflammatory Action: An oral dose of 0.3–0.5 mg/kg of AAc impeded swelling in formaldehyde-induced rat models and inhibited carrageenan-induced edema[3]. Crucially, AAc did not reduce the ascorbic acid content of the adrenal glands in rats[9]. Causality: The preservation of adrenal ascorbic acid proves that the anti-inflammatory mechanism is localized and independent of pituitary-adrenal axis stimulation, distinguishing it from steroidal anti-inflammatory drugs.
Caption: Pharmacological signaling pathways and mechanistic actions of 3-acetylaconitine.
Quantitative Pharmacological Profile
The following table summarizes the quantitative data established during the historical and modern profiling of 3-acetylaconitine.
| Parameter | Value / Description | Reference Context |
| Botanical Source | Aconitum flavum Hand.-Mazz. (Roots) | Endemic to NW China[5] |
| Compound Class | C19-Diterpenoid Alkaloid | Highly oxygenated skeleton[2] |
| Acute Toxicity (LD50) | 3.09 mg/kg (ig, mice) | Tang et al., 1987[10] |
| Analgesic Potency vs Morphine | 5.1 - 35.6x greater | Tang et al., 1986[4] |
| Analgesic Potency vs Aspirin | 1250 - 3912x greater | Tang et al., 1986[4] |
| Effective Anti-inflammatory Dose | 0.3 - 0.5 mg/kg (oral, rats) | Tang et al., 1984[3] |
Conclusion
The historical isolation of 3-acetylaconitine from Aconitum flavum by Tang et al. remains a masterclass in natural product chemistry. By leveraging fundamental acid-base mechanics, they unlocked a molecule with profound neuropharmacological potential. Today, AAc serves as a critical structural template for developing novel, non-addictive analgesics and local anesthetics that bridge the gap between traditional ethnomedicine and modern targeted pharmacotherapy.
References
-
Title: Antiarthritic Activities of Herbal Isolates: A Comprehensive Review Source: Coatings (MDPI), 2021, 11(11), 1329 URL: [Link]
-
Title: Development of natural products as drugs acting on central nervous system Source: Brazilian Journal of Medical and Biological Research, 1997 URL: [Link]
-
Title: Species Identification and Genetic Diversity Analysis of Medicinal Plants Aconitum pendulum Busch and Aconitum flavum Hand.-Mazz. Source: Plants (MDPI), 2024, 13(6), 875 URL: [Link]
-
Title: Anti-inflammatory effect of 3-acetylaconitine Source: Acta Pharmacologica Sinica, 1984, 5(2): 85-89 URL: [Link]
-
Title: Local Anesthetic and Tissue Effects of the Leaf Extract and Fractions of Sterculia tragacantha Lindl Source: Journal of Pharmacology and Toxicology, 2012 URL: [Link]
-
Title: The toxicity and the teratogenicity 3-acetylaconitine (Top 7 Chinese Journal of Pharmacology and Toxicology papers published in 1987) Source: Chinese Journal of Pharmacology and Toxicology, 1987 URL: [Link]
-
Title: Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz Source: Natural Products and Bioprospecting, 2021, 11(4) URL: [Link]
-
Title: Important Poisonous Plants in Tibetan Ethnomedicine Source: Toxins (MDPI), 2015, 7(1) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research.abo.fi [research.abo.fi]
- 4. scielo.br [scielo.br]
- 5. Species Identification and Genetic Diversity Analysis of Medicinal Plants Aconitum pendulum Busch and Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Technical Analysis: Binding Affinity and Molecular Pharmacology of Acetylaconitine at NaV Site 2
Topic: Acetylaconitine Binding Affinity to Site 2 Sodium Channels Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Pharmacologists, and Ion Channel Biophysicists
Executive Summary
This technical guide analyzes the binding kinetics, structural determinants, and functional sequelae of Acetylaconitine (specifically 3-acetylaconitine and the C8-acetyl pharmacophore of Aconitine) interacting with Neurotoxin Receptor Site 2 on voltage-gated sodium channels (NaVs).
Site 2 toxins, including Aconitine and Batrachotoxin (BTX), function as allosteric agonists. They bind preferentially to the open state of the channel, preventing inactivation and shifting the voltage dependence of activation toward hyperpolarized potentials. This guide synthesizes comparative affinity data, demonstrating that while the C8-acetyl moiety is critical for high-affinity binding (
Molecular Pharmacology of Site 2 Interaction
The Receptor Site
Neurotoxin Receptor Site 2 is an intramembrane allosteric site located at the interface of the S6 transmembrane segments of Domain I and Domain IV . Unlike Site 1 blockers (Tetrodotoxin) that occlude the pore, Site 2 ligands act as "molecular wedges."
-
Primary Interaction: The ligand binds within the pore cavity, interacting with hydrophobic residues on the S6 helices.
-
Key Residues: Mutagenesis studies identify Phe-1764 and Tyr-1771 (Nav1.2 numbering) in Domain IV-S6 as critical determinants for Site 2 affinity.
-
Conformational Effect: Binding stabilizes the open conformation of the activation gate and uncouples the inactivation gate (DIII-DIV linker), resulting in a persistent sodium current (
).
Mechanism of Action: The "Open-Lock" Model
Acetylaconitine does not open the channel directly from the closed state as efficiently as Batrachotoxin; rather, it binds with high affinity once the channel opens (use-dependent binding) and prevents it from closing or inactivating.
Figure 1: Kinetic model of Site 2 modulation. Acetylaconitine traps the channel in the open state, inhibiting the transition to the inactivated state.
Binding Affinity and Structure-Activity Relationship (SAR)
The affinity of aconitine derivatives is strictly governed by the ester groups at positions C8 and C14. The term "Acetylaconitine" in literature often refers to 3-acetylaconitine , a derivative where the C3-hydroxyl is acetylated.
Comparative Affinity Data
The following data summarizes the displacement of
| Compound | Structural Modification | Relative Potency | |
| Aconitine | Parent (C8-acetyl, C14-benzoyl) | 1.0 (Reference) | |
| 3-Acetylaconitine | C3-OH | ~0.7 (Retained) | |
| Benzoylaconine | C8-Acetyl | < 0.01 (Inactive) | |
| Aconine | C14-Benzoyl | Inactive | Inactive |
Key Insight: The C8-acetyl group is the pharmacophore anchor. Its removal (forming Benzoylaconine) destroys affinity. However, acetylation at C3 (3-acetylaconitine) is well-tolerated, resulting in a compound that retains high affinity and toxicity. This suggests the C3 region of the binding pocket is spacious or hydrophobic, whereas the C8 region is sterically or electrostatically restricted.
SAR Visualization
The structural logic of binding affinity is detailed below.
Figure 2: Structure-Activity Relationship (SAR) flow for Site 2 binding. The C8-acetyl is the "on/off" switch for toxicity.
Experimental Protocols
To validate acetylaconitine affinity, two complementary assays are required: a radioligand binding assay for affinity (
Protocol A: -Batrachotoxin Displacement Assay
This assay measures the ability of Acetylaconitine to compete with BTX for Site 2.
Reagents:
-
Source Tissue: Rat brain synaptosomes (rich in Nav1.2).
-
Radioligand:
-Batrachotoxinin A 20- -benzoate ( -BTX-B) (Specific Activity ~40 Ci/mmol). -
Non-specific Control: Veratridine (300 µM) or unlabeled Aconitine (100 µM).
-
Toxin: Scorpion venom (e.g., Leiurus quinquestriatus venom) is often added to enhance Site 2 binding affinity allosterically via Site 3, improving signal-to-noise ratio.
Workflow:
-
Preparation: Resuspend synaptosomes in binding buffer (50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, 130 mM Choline Chloride, pH 7.4). Note: Sodium-free choline buffer is critical to prevent channel conformational shifts.
-
Incubation:
-
Mix 200 µg synaptosomal protein.
-
Add 5 nM
-BTX-B. -
Add 1 µg/mL Scorpion Venom (allosteric enhancer).
-
Add increasing concentrations of Acetylaconitine (
M to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Count via liquid scintillation spectroscopy.
-
Analysis: Fit data to the Hill equation to determine
. Calculate using the Cheng-Prusoff equation:
Protocol B: Whole-Cell Patch Clamp (Functional Validation)
Binding does not always equal efficacy. This protocol confirms the "persistent current" phenotype.
Setup:
-
Cells: HEK293 cells stably expressing Nav1.5 or Nav1.7.
-
Pipette Solution: CsF-based (to block K+ channels).
-
Extracellular Solution: Standard Tyrode’s.
Step-by-Step:
-
Giga-seal: Establish G
seal and break-in to whole-cell mode. -
Control Trace: Apply a depolarization step from -100 mV to 0 mV for 50 ms. Observe rapid activation and complete inactivation.
-
Perfusion: Perfuse Acetylaconitine (e.g., 10 µM). Caution: Wash-in is slow due to lipid solubility.
-
Test Pulse: Repeat the depolarization step.
-
Endpoint Measurement:
-
Tail Current: Upon repolarization to -100 mV, observe a slowly decaying tail current (indicative of open-channel locking).
-
Steady State Current: Measure current at the end of the 50 ms pulse (non-zero current indicates inactivation inhibition).
-
V1/2 Shift: Run a Voltage-Current (IV) protocol. Acetylaconitine will shift the activation
by approximately -20 to -40 mV.
-
Therapeutic vs. Toxicological Implications
The binding data reveals a narrow therapeutic index for acetylated aconitine derivatives.
-
Toxicity (Arrhythmogenic): The high affinity (
~200-300 nM) and slow dissociation from Site 2 lead to accumulation of intracellular . This triggers the exchanger (NCX) to run in reverse, overloading the cell with , causing Early After-Depolarizations (EADs) and ventricular fibrillation. -
Analgesia: 3-acetylaconitine has been investigated for analgesia.[1] The mechanism involves "depolarization block"—persistent activation leads to sustained depolarization, which eventually inactivates unbound channels and renders the nerve refractory to further firing.
-
Processing (Paozhi): Traditional Chinese Medicine processing of Aconitum roots relies on the hydrolysis of the C8-acetyl group. The data confirms this logic: converting Acetylaconitine/Aconitine to Benzoylaconine reduces Site 2 affinity by >100-fold, significantly widening the safety margin.
References
-
Catterall, W. A. (1980). Neurotoxins that act on voltage-sensitive sodium channels in excitable membranes. Annual Review of Pharmacology and Toxicology. Source:
-
Wang, S. Y., & Wang, G. K. (2003). Voltage-gated sodium channels as primary targets of diverse lipid-soluble neurotoxins. Cellular Signalling. Source:
-
Ameri, A. (1998). The effects of Aconitum alkaloids on the central nervous system. Progress in Neurobiology. Source:
-
Friese, J., Gleitz, J., Gutser, U. T., Heubach, J. F., Matthiesen, T., Wilffert, B., & Selve, N. (1997). Aconitum sp. alkaloids: The modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties.[1] European Journal of Pharmacology. Source:
-
Gleitz, J., et al. (1996). Different effects on [3H]noradrenaline uptake of the Aconitum alkaloids aconitine, 3-acetylaconitine, lappaconitine, and N-desacetyllappaconitine in rat hippocampus.[2] Toxicology and Applied Pharmacology. Source:
Sources
Methodological & Application
Application Note: Robust HPLC-DAD Method Development for the Quantification of Acetylaconitine
Executive Summary
Acetylaconitine (3-acetylaconitine) is a highly potent diester-diterpenoid alkaloid primarily extracted from Aconitum species. Due to its narrow therapeutic index and potent pharmacological activity, precise quantification is a critical requirement in pharmacognosy, toxicology, and drug development. This application note details the causality-driven development of a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method designed specifically to overcome the chromatographic challenges inherent to basic alkaloids.
Mechanistic Background & Analytical Challenges
Acetylaconitine exerts its analgesic and anti-inflammatory effects by acting as a voltage-gated sodium (Na⁺) channel activator, which leads to excessive depolarization and the suppression of pain transmission[1]. However, the line between therapeutic efficacy and severe cardiotoxicity or neurotoxicity is extremely thin, making stringent quality control and precise analytical quantification non-negotiable[2].
The Analytical Challenge: Acetylaconitine contains a basic tertiary amine structure. In traditional reversed-phase HPLC using acidic or neutral mobile phases, this basic nitrogen becomes protonated. The positively charged alkaloid interacts strongly with unreacted, acidic silanol groups (Si-OH) on the silica backbone of standard C18 columns. This secondary ion-exchange interaction causes severe peak tailing, poor resolution, and inaccurate integration, compromising the integrity of the quantitative data[3].
Method Development Rationale: The Causality of Chromatographic Choices
To develop a robust and reproducible method, we must address the root cause of peak tailing through deliberate chromatographic choices.
-
Mobile Phase pH Optimization: Instead of suppressing silanol ionization with low pH (which leaves the alkaloid ionized), we utilize a high-pH mobile phase consisting of 0.03 M ammonium hydrogen carbonate (NH₄HCO₃) adjusted to pH ~9.5. Because the pKa of acetylaconitine is approximately 8.5, a pH of 9.5 ensures that >90% of the analyte is in its un-ionized, free base form. This eliminates the electrostatic attraction to silanols[4].
-
Stationary Phase Selection: Standard silica columns dissolve at pH > 8.0. Therefore, an extended-pH range, highly end-capped column (e.g., Waters XTerra RP18 or Agilent Extend-C18) is mandatory. These columns utilize hybrid particle technology or bidentate silane bonding to withstand alkaline conditions while providing a highly deactivated surface[4].
Caption: Causality in HPLC method development for basic alkaloids to eliminate peak tailing.
Self-Validating Experimental Protocol
A reliable protocol must be a self-validating system. The following methodology incorporates internal system suitability checks to ensure data trustworthiness before any unknown samples are analyzed.
Sample Preparation Workflow
Because Aconitum matrices contain complex lipids and resins, a targeted extraction is required[5].
-
Pulverization: Grind dried Aconitum pendulum roots to a fine powder (pass through a 60-mesh sieve).
-
Extraction: Accurately weigh 1.0 g of powder into a centrifuge tube. Add 20 mL of HPLC-grade methanol. Sonicate for 30 minutes at room temperature.
-
Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
SPE Cleanup (Optional but Recommended): Pass the filtrate through a pre-conditioned Strong Cation Exchange (SCX) SPE cartridge. Wash with pure methanol to remove neutral lipids, then elute the trapped alkaloids using 5% ammoniated methanol. Evaporate to dryness and reconstitute in 1.0 mL of initial mobile phase.
Caption: Workflow for the extraction and purification of acetylaconitine prior to HPLC analysis.
Chromatographic Conditions
-
Column: Waters XTerra RP18 (250 mm × 4.6 mm, 5 µm).
-
Column Temperature: 30 °C (Maintains viscosity and improves mass transfer).
-
Mobile Phase A: 0.03 M Ammonium hydrogen carbonate in ultrapure water (pH 9.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 235 nm (Optimal absorbance for the benzoyl/acetyl ester chromophores of aconitum alkaloids).
System Suitability Testing (SST) - The Self-Validating Step
Prior to running the sample queue, inject a mixed standard solution containing 10 µg/mL of acetylaconitine and mesaconitine. The run is only valid if the system meets the following criteria:
-
Resolution (Rs): ≥ 1.5 between acetylaconitine and adjacent alkaloid peaks.
-
Tailing Factor (Tf): ≤ 1.2 for the acetylaconitine peak (verifying that silanol interactions are successfully suppressed).
-
Precision: Relative Standard Deviation (RSD) of peak area ≤ 2.0% across 5 consecutive injections.
Data Presentation & Validation Metrics
The gradient elution profile is designed to sequentially elute the highly polar matrix components first, followed by the target alkaloids, and finally flush lipophilic impurities[4].
Table 1: Gradient Elution Profile
| Time (min) | Mobile Phase A (0.03 M NH₄HCO₃) % | Mobile Phase B (Acetonitrile) % | Elution Rationale |
| 0.0 | 85 | 15 | Isocratic hold to stabilize column and elute polar salts. |
| 10.0 | 75 | 25 | Gradual increase to initiate alkaloid migration. |
| 25.0 | 55 | 45 | Primary elution window for acetylaconitine and related diesters. |
| 35.0 | 40 | 60 | Column flush to remove highly lipophilic lipo-alkaloids. |
| 40.0 | 85 | 15 | Re-equilibration to initial conditions. |
Method validation confirms the reliability of the assay. The high recovery rates and low limits of detection (LOD) demonstrate that the alkaline mobile phase combined with SPE cleanup prevents analyte loss and signal suppression[5].
Table 2: Representative Method Validation Parameters
| Parameter | Value / Range | Acceptance Criteria |
| Linear Range | 0.50 – 100.0 µg/mL | R² > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 10 |
| Intra-day Precision (RSD) | 1.2% | ≤ 2.0% (n=6) |
| Inter-day Precision (RSD) | 1.8% | ≤ 3.0% (over 3 days) |
| Extraction Recovery | 96.5% – 101.2% | 95.0% – 105.0% |
Conclusion
The quantification of basic diterpenoid alkaloids like acetylaconitine requires a departure from standard acidic HPLC methodologies. By understanding the causality behind peak tailing—specifically the electrostatic interaction between basic amines and acidic silanols—we can engineer a robust solution. Utilizing a high-pH ammonium hydrogen carbonate buffer with an extended-pH range C18 column ensures the analyte remains in its free base form, yielding sharp, symmetrical peaks and highly reproducible quantitative data.
References
- Wang, Z., et al. (2006). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- Zhao, Y., et al. (2023). Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging. Frontiers in Pharmacology.
- Sharma, P., et al. (2015). A review on phytochemistry, pharmacology and toxicology studies of Aconitum. Journal of Pharmacy and Pharmacology.
- Jiang, Z.H., et al. (2005). Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots. Phytochemical Analysis.
- Zhao, X., et al. (2023). Deciphering the mysteries of Aconitum pendulum: Unique identification of various processed products and characteristic chemical markers. Arabian Journal of Chemistry.
Sources
- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 2. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various processed products and characteristic chemical markers - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of 3-Acetylaconitine in Biological Matrices via LC-MS/MS
Topic: LC-MS/MS parameters for detecting 3-acetylaconitine in biological samples Content Type: Application Note and Protocol
Abstract & Introduction
3-Acetylaconitine (3-AA), also known as Flaconitine, is a C19-diterpenoid alkaloid found in Aconitum species (e.g., Aconitum flavum, Aconitum carmichaelii).[1][2][3][4] Structurally characterized as the 3-acetate derivative of aconitine, it exhibits potent analgesic and anti-inflammatory properties but possesses a narrow therapeutic index typical of diester-diterpene alkaloids (DDAs).[1][2][3][4]
The quantitation of 3-AA in biological samples is critical for pharmacokinetic (PK) profiling and toxicological forensics.[2][3][4] However, the analysis is complicated by two primary factors:
-
Structural Instability: Like other DDAs, 3-AA contains labile ester bonds at the C-8 and C-3 positions, which are prone to hydrolysis in alkaline or physiological conditions, converting the analyte into benzoylaconine or aconine derivatives.[1][3]
-
Isomeric Complexity: The presence of structurally similar alkaloids (e.g., mesaconitine, hypaconitine) requires high-resolution chromatographic separation to prevent isobaric interference.[1][2][3]
This protocol details a robust LC-MS/MS methodology utilizing Solid Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM) to achieve high sensitivity (LLOQ < 0.5 ng/mL) and selectivity.[1][2][3][4][5]
Analyte Profile & Physicochemical Properties[1][4][6][7][8]
Understanding the molecule is the first step to successful method development.
| Property | Details |
| Systematic Name | 3-Acetylaconitine; Flaconitine |
| CAS Number | 77181-26-1 |
| Molecular Formula | C36H49NO12 |
| Molecular Weight | 687.78 g/mol |
| Monoisotopic Mass | 687.3255 Da |
| Precursor Ion [M+H]⁺ | 688.3 m/z |
| LogP | ~1.16 (Moderate lipophilicity) |
| pKa | ~7.8 (Basic nitrogen) |
| Solubility | Soluble in Chloroform, DMSO, Methanol; Poorly soluble in water.[1][2][3][4] |
Sample Preparation Protocol
Objective: Isolate 3-AA from plasma proteins while preventing ester hydrolysis. Method: Mixed-Mode Cation Exchange Solid Phase Extraction (SPE).[1][2][3][4][5][6]
Rationale: Liquid-Liquid Extraction (LLE) is viable, but SPE provides cleaner extracts and better recovery for alkaloids.[1][2][3][4] We use Mixed-Mode Cation Exchange (MCX) to exploit the basic nitrogen of 3-AA, allowing for rigorous washing of neutral interferences.[1][2][3][4]
Reagents
-
Wash Solvent 1: 2% Formic acid in water.[3]
-
Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile (Freshly prepared).
-
Internal Standard (IS): Lappaconitine (preferred) or Lidocaine.[1][2][3][4]
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Thaw plasma samples on ice (never at room temp > 30 mins to prevent hydrolysis).[1][2][3][4]
-
Aliquot 100 µL of plasma into a clean tube.
-
Add 10 µL of Internal Standard working solution (e.g., Lappaconitine 100 ng/mL).[1][2][3][4]
-
Add 300 µL of Loading Buffer (2% H3PO4).[2][3][4] Vortex for 30s.
-
Note: Acidifying the sample stabilizes the ester bonds and ensures the alkaloid is positively charged for cation exchange.
-
-
SPE Loading (Oasis MCX or equivalent 30 mg/1 cc):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply the acidified sample at a slow flow rate (~1 mL/min).
-
-
Washing:
-
Elution:
-
Elute with 2 x 250 µL of Elution Solvent (5% NH4OH in ACN).
-
Caution: Minimize the time the analyte spends in this alkaline solution.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 90:10 Water:ACN + 0.1% Formic Acid).
-
Vortex and transfer to autosampler vials.
-
LC-MS/MS Instrumentation & Conditions
Liquid Chromatography (LC)[1][2][3][4][6][9]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[3]
-
Note: Ammonium formate is added to stabilize the ion signal and improve peak shape for basic alkaloids.
Gradient Program:
| Time (min) | % B | Description |
|---|---|---|
| 0.00 | 10 | Initial hold |
| 1.00 | 10 | Desalting |
| 5.00 | 90 | Linear ramp to elute 3-AA |
| 6.00 | 90 | Wash |
| 6.10 | 10 | Re-equilibration |
| 8.00 | 10 | End of Run |
Mass Spectrometry (MS/MS)[1][2][3][4][5][6][11]
Source Parameters (Typical for Sciex/Agilent Qqq):
MRM Transitions: The fragmentation of 3-acetylaconitine typically involves the sequential loss of acetic acid (-60 Da) and the benzoyl group.[4]
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV)* | Mechanism |
| 3-Acetylaconitine | 688.3 | 628.3 | Quantifier | 35 | Loss of AcOH (C8/C3) |
| 3-Acetylaconitine | 688.3 | 568.3 | Qualifier | 45 | Loss of 2x AcOH |
| 3-Acetylaconitine | 688.3 | 105.0 | Qualifier | 60 | Benzoyl cation |
| Lappaconitine (IS) | 585.3 | 535.3 | Quantifier | 40 | Loss of MeOH + H2O |
*Note: Collision Energy (CE) values are estimates. Perform a "ramping" experiment (e.g., 20-60 eV) during method development to optimize for your specific instrument.
Visualized Workflows
A. Experimental Workflow Diagram
Caption: Step-by-step SPE workflow emphasizing pH control to prevent ester hydrolysis.
B. Fragmentation Logic & MRM Selection
Caption: Proposed fragmentation pathway for 3-Acetylaconitine showing sequential loss of acetyl groups.
Method Validation Parameters (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following criteria:
-
Linearity: 0.5 – 100 ng/mL (Weighting 1/x²). Correlation coefficient (r²) > 0.99.[1][2][3][4]
-
Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).
-
Recovery: Compare peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 70%.
-
Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider using a stable isotope-labeled internal standard (e.g., Aconitine-d3) if available, or dilute the sample.[1][2][3]
-
Stability:
Troubleshooting & Expert Insights
-
The "Ghost" Peak: If you see a peak at the transition 688 -> 628 but at a different retention time, it may be an isomer like 3-acetylmesaconitine (if masses align) or a matrix interference.[1][2][3][4] Ensure your gradient starts with a low %B (e.g., 5-10%) to separate isomers.[1][2][3][4]
-
Hydrolysis Control: The conversion of 3-AA to its deacetylated forms is the #1 cause of assay failure. Always keep samples on ice. If using alkaline elution in SPE, neutralize the eluate immediately with a drop of formic acid if you cannot evaporate immediately.
-
Carryover: Aconitum alkaloids are sticky.[3] Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.[3]
References
-
Zhang, Y., et al. (2012).[1][2][3] "A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids in Rat Plasma." Journal of Chromatography B. (Provides the foundational method for aconitine-class alkaloids).[1][2][3][4]
-
Frontiers in Pharmacology. (2022).[2][3][4] Aconitine and its derivatives: bioactivities, structure-activity relationships. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.).[1][2][3][4] 3-Acetylaconitine Inxight Drugs Record. Retrieved from [Link]
Sources
- 1. 化合物详情 [ljh-lab.cn:81]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-ACETYLACONITINE [drugs.ncats.io]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats [jpa.xjtu.edu.cn]
Application Note: Preparation and In Vitro Utilization of 3-Acetylaconitine Stock Solutions for Cell Culture Assays
Executive Summary
3-Acetylaconitine (also known as Flaconitine) is a highly potent, biologically active C19-diester diterpenoid alkaloid derived from Aconitum species[1]. Widely investigated in drug development for its analgesic properties and complex cytotoxic profile, it serves as a critical tool compound for evaluating voltage-gated sodium channel (VGSC) modulation and NF-κB pathway inhibition[2][3]. Due to its extreme toxicity, hygroscopic nature, and specific solubility requirements, preparing a stable and precise stock solution is a foundational step for reproducible in vitro assays. This guide provides a self-validating, mechanistically grounded protocol for its preparation and application in cell culture.
Physicochemical & Quantitative Pharmacological Profiling
Before handling 3-acetylaconitine, it is crucial to understand its physical properties and established quantitative baselines to ensure accurate dosing and prevent compound degradation.
Table 1: Physicochemical Properties & Storage Parameters
| Property | Value | Source |
|---|---|---|
| Compound Name | 3-Acetylaconitine (Flaconitine, Monoacetylaconitine) | [1] |
| Chemical Formula | C36H49NO12 | [1] |
| Molecular Weight | 687.8 g/mol | [1] |
| Maximum Solubility (DMSO) | ≥ 25 mg/mL (approx. 36.35 mM) | [2] |
| Storage (Dry Powder) | -20°C (Stable for ≥ 4 years) | [1] |
| Storage (Stock Solution) | -80°C (Protect from light, avoid freeze-thaw) |[2] |
Table 2: Quantitative In Vitro and In Vivo Activity Baselines
| Biological Target / Model | Assay Type / Effect | Quantitative Value | Source |
|---|---|---|---|
| P388 Leukemia Cells | SRB Cytotoxicity Assay | IC50 = 18.6 µM | [1][2] |
| Rat Brain Synaptosomes | Inhibition of Brevetoxin Binding | IC50 = 1.3 µM | [1] |
| Guinea Pig Atria | Arrhythmia Induction | 60 - 100 nM | [1] |
| Mouse Model | Inflammatory Pain Reduction | 100 µg/kg (i.v.) |[1] |
Mechanistic Grounding: Why 3-Acetylaconitine?
As an Application Scientist, understanding the mechanism of action (MOA) dictates how you design your downstream assays. 3-Acetylaconitine operates via two primary, distinct pathways depending on the cellular model:
-
Neuro/Cardiotoxicity via VGSCs : 3-Acetylaconitine binds with high affinity to neurotoxin receptor site II on the alpha-subunit of voltage-gated sodium channels[3]. This binding alters the channel's selectivity and delays the final repolarization phase of the action potential, leading to a permanent influx of Na+ and prolonged cellular depolarization[3][4].
-
Cytotoxicity via NF-κB Inhibition : In cancer models (e.g., P388 leukemia cells), 3-acetylaconitine acts as a diester-diterpenoid-type NF-κB inhibitor. It suppresses TNF-α-induced NF-κB activation, thereby downregulating survival genes and inducing apoptosis[2].
Dual mechanistic pathways of 3-acetylaconitine modulating VGSCs and NF-κB signaling.
Self-Validating Protocol: 10 mM Stock Solution Preparation
3-Acetylaconitine is highly hygroscopic[2]. Moisture absorption not only reduces its solubility but can also lead to the hydrolysis of the critical C-8 acetyl and C-14 benzoyl ester groups, converting the highly active diester alkaloid into a less active monoester derivative (e.g., benzoylaconine)[3][5].
Reagent Volume Calculations
To create a self-validating system, use the exact volumes below to achieve a precise 10 mM stock solution based on the compound's molecular weight (687.8 g/mol )[1].
Table 3: Reagent Volumes for 10 mM Stock Preparation
| 3-Acetylaconitine Mass | Target Concentration | Required Anhydrous DMSO Volume |
|---|---|---|
| 1.0 mg | 10 mM | 145.4 µL |
| 5.0 mg | 10 mM | 727.0 µL |
| 10.0 mg | 10 mM | 1454.0 µL |
Step-by-Step Methodology
-
Thermal Equilibration : Remove the 3-acetylaconitine vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Solvent Addition : Inside a Class II Biological Safety Cabinet, add the calculated volume of anhydrous, newly opened DMSO (≥99.9% purity) directly to the vial[2].
-
Causality: Standard laboratory DMSO absorbs water from the air over time. Using old DMSO will result in phase separation or precipitation of the alkaloid[2].
-
-
Ultrasonic Dissolution : Vortex the vial gently for 30 seconds. Submerge the vial in a room-temperature ultrasonic water bath and sonicate for 5–10 minutes until the solution is completely clear[2].
-
Causality: The rigid, multi-ring C19-diterpenoid structure requires additional kinetic energy to fully disrupt its crystalline lattice. Sonication achieves this without the thermal degradation associated with direct heating[2].
-
-
Aliquot and Storage : Divide the 10 mM stock into 20–50 µL aliquots using sterile, amber microcentrifuge tubes. Store immediately at -80°C.
-
Causality: Amber tubes prevent photolytic degradation. Aliquoting prevents repeated freeze-thaw cycles, which cause irreversible precipitation of the compound from the solvent.
-
Step-by-step workflow for 3-acetylaconitine stock preparation and cell culture application.
In Vitro Cell Culture Application Workflow
When treating cell lines (e.g., P388 leukemia cells or SCC-15 squamous cell carcinoma cells), the final DMSO concentration in the culture media must not exceed 0.1% (v/v) to prevent solvent-induced background cytotoxicity[2][6].
-
Working Solution Preparation : Thaw a single 10 mM stock aliquot at room temperature. Dilute it 1:1000 in pre-warmed complete culture media (e.g., RPMI-1640 supplemented with 10% FBS) to create a 10 µM intermediate working solution[2][6].
-
Serial Dilution : Prepare a concentration gradient (e.g., 1, 5, 10, 20 µM) directly in the culture media. Note: Discard any remaining thawed stock; do not refreeze.
-
Cell Treatment : Aspirate the old media from the seeded 96-well plates (typically seeded at 1 × 10^4 cells/well) and apply 100 µL of the 3-acetylaconitine-treated media per well[6].
-
Incubation : Incubate the plates for 24 to 72 hours in a humidified incubator at 37°C with 5% CO2[2][6].
-
Endpoint Assay : Evaluate cell viability using a Sulforhodamine B (SRB) or MTT assay. For MTT, add the reagent, incubate for 4 hours, dissolve the formazan crystals in DMSO, and read the absorbance at 570 nm[2][6].
Safety & Decontamination
3-Acetylaconitine is a highly toxic alkaloid with an extremely narrow therapeutic window; related aconitine derivatives have a lethal dose in humans as low as 0.2 mg[7][8].
-
Handling : Always handle the powder and concentrated stock solutions inside a Class II Biological Safety Cabinet.
-
PPE : Double nitrile gloves, a fastened lab coat, and safety goggles are mandatory.
-
Decontamination : Aconitum alkaloids can be chemically neutralized. Decontaminate all liquid waste, pipette tips, and surfaces with a 10% sodium hypochlorite (bleach) solution or alkaline solution before standard hazardous waste disposal, as ester hydrolysis neutralizes the compound's toxicity[5].
References
-
[[3] The toxicology and detoxification of Aconitum: traditional and modern views - PMC - NIH]()
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological mechanisms of Aconitum alkaloids: Ingenta Connect [ingentaconnect.com]
- 5. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering Potential Anti-Oral Squamous Cell Carcinoma Mechanisms from Kochiae Fructus Using Network-Based Pharmacology Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 8. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various processed products and characteristic chemical markers - Arabian Journal of Chemistry [arabjchem.org]
synthesis of 3-acetylaconitine from aconitine via acetylation
Application Note: High-Fidelity Synthesis of 3-Acetylaconitine via Regioselective C3-Acetylation
Executive Summary & Chemical Strategy
The synthesis of 3-acetylaconitine (C36H49NO12) from the parent alkaloid aconitine (C34H47NO11) presents a specific chemoselective challenge.[1][2][3][4][5] Aconitine is a C19-norditerpenoid alkaloid characterized by a complex hexacyclic cage and multiple ester functionalities: an acetyl group at C8 and a benzoyl group at C14.[1][2][3][4][5][6]
The objective is to acetylate the secondary hydroxyl group at the C3 position without:
-
Hydrolyzing the labile C8-acetate or C14-benzoate (forming benzoylaconine or aconine).
-
Pyrolyzing the molecule (forming pyroaconitine via elimination of acetic acid).
-
Over-acetylating the C15-hydroxyl group (forming 3,15-diacetylaconitine).
This protocol utilizes a controlled, low-temperature acetylation system using acetic anhydride (
Critical Safety Directive (The "Red Box")
⚠️ DANGER: EXTREME TOXICITY WARNING
Aconitine and 3-acetylaconitine are potent neurotoxins.
Mechanism: They bind with high affinity to site 2 of voltage-gated sodium channels (
), causing persistent activation and preventing repolarization. [1][2][3][4][5] * Lethality: The estimated lethal dose in humans is 1–2 mg.[1][2][5] The LD50 (IV, mice) for aconitine is ~0.12 mg/kg. [1][2][3][4][5] * Mandatory Controls:
All weighing must occur in a certified glovebox or a Class II Biosafety Cabinet.
Double-glove (Nitrile) and wear a Tyvek lab coat. [1][2][3][4][5] * Deactivation: All glassware and waste must be treated with 10% NaOH/Ethanol solution for 24 hours prior to disposal to hydrolyze the toxins into the less toxic aconine.[1][2]
Experimental Protocol
Reagents & Materials
| Reagent | Grade | Role |
| Aconitine | >98% HPLC | Starting Material |
| Acetic Anhydride ( | ACS Reagent, >99% | Acetylating Agent |
| Pyridine | Anhydrous, <0.005% | Solvent & Base Catalyst |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Sodium Bicarbonate ( | Sat.[1][2][3][4][5][7] Aq. Solution | Neutralization |
| Silica Gel | 230–400 mesh | Stationary Phase |
Synthesis Workflow
Step 1: Solubilization (Inert Atmosphere)
-
Flame-dry a 10 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with Argon (
).[1][2][3][4][5] -
Weigh 100 mg (0.155 mmol) of Aconitine.
-
Dissolve in 2.0 mL of anhydrous pyridine .
Step 2: Controlled Acetylation
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Add 0.5 mL (excess) of Acetic Anhydride dropwise via a glass syringe over 5 minutes.
-
Allow the mixture to warm to Room Temperature (20–25°C) naturally.
-
Stir under Argon for 3 to 4 hours .
Step 3: Quenching & Workup [1][2][3][4][5]
-
Pour the reaction mixture into 20 g of crushed ice to hydrolyze excess acetic anhydride.
-
Adjust pH to ~9.0 using saturated
solution.[1][2][3][4][5] -
Extract with Dichloromethane (DCM) (
). -
Combine organic layers and wash with Brine (
).[1][2][3][4][5] -
Dry over anhydrous
, filter, and concentrate in vacuo at <40°C .
Step 4: Purification
-
Purify the crude residue via flash column chromatography.[1][2][3][5]
-
Eluent: Gradient of Chloroform:Methanol (
). -
Collect fractions containing the target (3-acetylaconitine).[1][2][3][4][5]
-
Evaporate solvent to yield a white amorphous powder.[1][2][3][4][5][8]
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway and potential degradation routes that this protocol avoids.
Figure 1: Reaction pathway for Aconitine acetylation.[1][2][3][4][5] Green path indicates the target protocol.[1][2][5] Red/Dotted paths indicate degradation or side reactions caused by heat or improper pH.[1][2][4][5]
Quality Control & Validation
To ensure the integrity of the synthesized 3-acetylaconitine, the following analytical parameters must be met.
Structural Confirmation (NMR)
The acetylation at C3 is confirmed by the downfield shift of the C3-proton and the appearance of a new singlet for the acetyl methyl group.[1][2]
| Position | Aconitine ( | 3-Acetylaconitine ( | Diagnostic Change |
| C3-H | ~4.05 (dd) | ~4.90 - 5.10 (m) | Downfield Shift (+0.9 ppm) due to deshielding by OAc.[1][2][3][4][5] |
| C3-OAc | N/A | ~2.05 (s, 3H) | Appearance of new acetate singlet.[1][2][3][4][5] |
| C8-OAc | ~1.35 (s, 3H) | ~1.38 (s, 3H) | Retained (Confirming no hydrolysis).[1][2][3][4][5] |
| C14-OBz | 7.4-8.0 (m) | 7.4-8.0 (m) | Retained (Aromatic protons intact).[1][2][3][4][5] |
Mass Spectrometry
-
Aconitine:
[1][2][3][4][5] -
3-Acetylaconitine Target:
[1][2][3][4][5] -
Observation: A mass shift of +42 Da confirms mono-acetylation.[1][2][3][4][5]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Yield < 50% | Incomplete reaction or hydrolysis during workup. | Ensure pyridine is anhydrous.[1][2][3][4][5] Keep workup pH < 10.[1][2][3][4][5][9] |
| Presence of Pyroaconitine | Reaction temperature too high.[1][3][4][5] | Maintain T < 25°C. Evaporate solvents < 40°C. |
| Presence of 3,15-Diacetyl | Reaction time too long. | Quench reaction precisely at 3-4 hours. Reduce Ac2O equivalents. |
| Spot tailing on TLC | Interaction with silica silanols.[1][2][3][4][5] | Add 1% Triethylamine (TEA) to the chromatography eluent.[1][2][3][4][5] |
References
-
Zhang, M., et al. (2023).[1][2][3][4][5][10] "Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms."[2][3][4][5] Frontiers in Pharmacology. Available at: [Link]
-
Wada, K., et al. (2022).[1][2][3][4][5][11] "New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products." Arabian Journal of Chemistry. Available at: [Link][1][2][3][4][5]
-
PubChem. (2023).[1][2][3][4][5] "3-Acetylaconitine Compound Summary." National Library of Medicine.[1][3][4][5] Available at: [Link][1][2][3][4][5]
-
Li, X., et al. (2020).[1][2][3][4][5][11] "Structure-activity relationship of aconitine derivatives with analgesic efficacy." Journal of Natural Medicines. (Contextual citation regarding C3 modification effects).
-
Vogel, A.I. (1989).[1][2][3][4][5] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][3][4][5] Longman Scientific & Technical.[1][2][3][4][5] (Standard reference for acetylation of labile alkaloids).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. 3-ACETYLACONITINE [drugs.ncats.io]
- 6. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Acetylaconitine | C36H49NO12 | CID 102063144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 11. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
dosing regimens for acetylaconitine in murine pain models
Application Note: Dosing Regimens and Delivery Systems for 3-Acetylaconitine in Murine Pain Models
Introduction & Rationale
3-Acetylaconitine (3-AA) is a potent, non-narcotic diterpenoid alkaloid derived from Aconitum species. In preclinical murine models, it demonstrates profound antinociceptive properties, making it a highly attractive candidate for the management of severe inflammatory and neuropathic pain. However, the translational potential of 3-AA is fundamentally bottlenecked by its exceptionally narrow therapeutic index. The systemic doses required to achieve analgesia are precariously close to those that induce severe cardiotoxicity (arrhythmias) and motor paralysis[1].
This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for administering 3-AA in murine models. By synthesizing precise dosing metrics with advanced localized delivery systems, this guide ensures rigorous data collection while mitigating the confounding variables of acute toxicity.
Mechanistic Grounding
To design an effective dosing regimen, one must first understand the causality behind 3-AA's physiological effects. Unlike classical opioids, 3-AA does not exert its primary effects through mu-opioid receptor agonism.
Instead, 3-AA binds with high affinity (Ki ≈ 1.2 µM) to Site II of voltage-gated sodium channels (VGSCs)[1]. This binding forces the channels to remain open, inducing persistent cellular depolarization. The subsequent massive influx of intracellular Na+ and Ca2+ initiates two parallel antinociceptive cascades:
-
Neurotransmitter Modulation: The ion imbalance indirectly blocks the reuptake of noradrenaline, enhancing descending inhibitory pain pathways[2].
-
Microglial Activation: 3-AA stimulates the expression of spinal microglial dynorphin A, which subsequently acts on local opioid receptors to attenuate hypersensitivity[3].
Fig 1. 3-Acetylaconitine antinociceptive signaling pathways.
Quantitative Dosing Guidelines
Because the LD50 of 3-AA in mice is approximately 0.15 mg/kg, systemic administration requires extreme precision[1]. The therapeutic index (LD50/ED50) is typically between 2 and 3, meaning that minor dosing miscalculations will result in lethal tachyarrhythmias or respiratory depression.
Table 1: Quantitative Dosing and Efficacy Metrics for 3-AA in Murine Models
| Pain Model | Route of Administration | Effective Dose (ED50 / Active) | Lethal Dose (LD50) | Target / Outcome |
| Formalin Test (Early Phase) | Intravenous (i.v.) | 0.097 mg/kg | ~0.15 mg/kg | Direct nociceptor inhibition[1] |
| Formalin Test (Late Phase) | Intravenous (i.v.) | 0.077 mg/kg | ~0.15 mg/kg | Central sensitization blockade[1] |
| Formalin Test (General) | Intravenous (i.v.) | 100 µg/kg (0.1 mg/kg) | N/A | Reduced paw licking/flicking[4] |
| Acetic Acid Writhing | Subcutaneous (s.c.) | ~0.06 mg/kg | ~0.15 mg/kg | Visceral pain reduction[1] |
| Spared Nerve Injury (SNI) | Subcutaneous (Microneedle) | 1.2 N/needle array (AAC/PVP) | Highly elevated | Localized neuropathic relief[5] |
Experimental Protocols
Protocol A: Systemic Administration for Acute Inflammatory Pain (Formalin Test)
Causality Focus: The formalin test is biphasic. The early phase (0–15 min) reflects direct chemical activation of nociceptors, while the late phase (15–30 min) models inflammation and central sensitization. 3-AA is uniquely effective in both phases, but its systemic toxicity must be carefully controlled.
Step-by-Step Methodology:
-
Formulation: Dissolve 3-AA in a vehicle of 0.9% sterile saline with 1% DMSO to ensure complete solubility. Prepare a working concentration such that the injection volume does not exceed 5 mL/kg.
-
Systemic Dosing: Administer 3-AA at 0.08 mg/kg via the lateral tail vein (i.v.) to adult male C57BL/6 mice. Wait exactly 5 minutes to allow for central nervous system and peripheral tissue distribution[1].
-
Nociceptive Induction: Inject 20 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw[1].
-
Behavioral Scoring: Place the mouse in a transparent observation chamber. Record the total time spent licking, biting, or flinching the injected paw during Phase I (0–15 min) and Phase II (15–30 min).
-
Self-Validating Control (Critical): Immediately following the 30-minute observation, subject the mice to a Rotarod test (accelerating from 4 to 40 rpm over 5 minutes). Rationale: Aconitum alkaloids can cause flaccid paralysis. If a mouse fails the Rotarod test, the reduction in paw-licking cannot be confidently attributed to analgesia; it must be flagged as motor impairment or acute toxicity.
Protocol B: Advanced Delivery - AAC/PVP Microneedle Application for Neuropathic Pain
Causality Focus: Systemic administration of 3-AA is fundamentally limited by cardiotoxicity. By utilizing dissolvable microneedles made of 3-AA (AAC) and polyvinyl pyrrolidone (PVP), researchers can drastically improve the drug's solubility and bioavailability while restricting its distribution to peripheral nociceptors, thereby bypassing systemic Cmax spikes[5].
Fig 2. Workflow for evaluating AAC microneedles in SNI murine models.
Step-by-Step Methodology:
-
Microneedle Fabrication: Prepare a solid dispersion of 3-AA and PVP. Cast the dispersion into conical microneedle molds. Ensure the mechanical strength achieves a bending force of approximately 1.2 N/needle, which is the threshold required to reliably penetrate the murine stratum corneum[5].
-
Neuropathic Induction (SNI Model): Under isoflurane anesthesia, expose the sciatic nerve of the mouse. Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact. Allow 7 days for the development of mechanical allodynia[5].
-
Microneedle Application: Shave the skin over the ipsilateral hindlimb/flank. Apply the AAC/PVP microneedle patch directly to the skin, applying gentle pressure for 2 minutes to ensure epidermal penetration and dissolution of the PVP matrix[5].
-
Sensory Testing: At 1, 3, and 6 hours post-application, assess the mechanical pain threshold using calibrated von Frey filaments applied to the lateral aspect of the ipsilateral hind paw.
-
Toxicity Screening: Monitor the mice via electrocardiogram (ECG) telemetry to confirm the absence of tachyarrhythmias, validating that the localized delivery system successfully prevented systemic cardiac exposure.
References
- Title: 3-Acetylaconitine (Flaconitine, Monoacetylaconitine, CAS Number: 77181-26-1)
- Source: nih.
- Source: nih.
- Source: ingentaconnect.
- Source: frontiersin.
Sources
- 1. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological mechanisms of Aconitum alkaloids: Ingenta Connect [ingentaconnect.com]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity NMR Solvent Selection for Acetylaconitine and C19-Diterpenoid Alkaloids
Topic: NMR Spectroscopy Solvent Selection for Acetylaconitine Analysis Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Natural Product Chemists, and Drug Development Scientists.
Executive Summary
Acetylaconitine and related C19-diterpenoid alkaloids (DDAs) present a unique analytical challenge: they are structurally complex, possessing a rigid polycyclic skeleton with labile ester functionalities. The selection of an NMR solvent is not merely a matter of solubility; it is a critical variable that dictates structural integrity and spectral resolution .
This guide moves beyond standard textbook recommendations. It addresses the specific instability of the C8/C14-ester linkages in protic environments and provides a self-validating protocol to ensure the analyte measured is the analyte synthesized or extracted—not a hydrolysis artifact.
Critical Analysis: The Solvent Selection Matrix
The choice of solvent must balance three competing factors: Solubility , Chemical Stability (Hydrolysis risk), and Spectral Resolution (Signal dispersion).
Comparative Solvent Matrix
| Solvent | Solubility (Acetylaconitine) | Stability Risk | Resolution Power | Primary Use Case |
| Chloroform-d (CDCl₃) | High | Moderate (Acidic traces) | Standard | Routine 1H/13C acquisition. Must be neutralized. |
| Pyridine-d₅ (C₅D₅N) | High | Low (Basic) | Excellent | Resolving overlapping methine/methylene signals; OH detection. |
| Benzene-d₆ (C₆D₆) | Moderate | Low | High | Solvent shift studies (ASIS) to separate acetyl methyls. |
| Methanol-d₄ (CD₃OD) | High | High (Transesterification) | Good | Avoid for storage or long 2D acquisitions. |
| DMSO-d₆ | High | Low | Moderate | H-bonding studies; when sample is insoluble in CDCl₃. |
The Stability Trap: C8-Ester Hydrolysis
Acetylaconitine contains labile ester groups (typically at C8 and C14). In the presence of trace acids (common in aged CDCl₃) or protic solvents (CD₃OD), these esters hydrolyze or transesterify.
-
Mechanism: The C8-acetate/benzoate is lost, forming the corresponding alkamine (e.g., Benzoylaconine).
-
Consequence: An NMR spectrum acquired in non-neutralized CDCl₃ over a 12-hour 2D run may show a mixture of the parent compound and its hydrolysis product, leading to erroneous structural assignment.
Visualization: Solvent Selection Decision Tree
The following logic flow ensures sample integrity before acquisition begins.
Caption: Decision logic for selecting the optimal NMR solvent based on solubility, acidity, and experiment duration.
Detailed Protocol: Sample Preparation & Acquisition
Reagents and Materials
-
Analyte: Acetylaconitine (>95% purity recommended).
-
Solvent: CDCl₃ (99.8% D) treated with basic alumina or Pyridine-d₅ (99.5% D).
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
-
Neutralizing Agent: Basic Alumina (Activity I) or anhydrous K₂CO₃.
Pre-Acquisition Neutralization (Crucial Step)
Standard CDCl₃ forms DCl upon exposure to light/oxygen. This must be removed.
-
Place 0.5 g of Basic Alumina in a clean, dry Pasteur pipette plugged with glass wool.
-
Pass 1.0 mL of CDCl₃ through the pipette directly into a clean vial.
-
Validation: Check pH of a drop on wet pH paper (Target: pH 7.0–7.5).
Sample Preparation Workflow
-
Weighing: Accurately weigh 5.0–10.0 mg of Acetylaconitine.
-
Dissolution: Add 0.6 mL of neutralized solvent.
-
Note: Do not sonicate if using CDCl₃; heat generation can accelerate degradation. Vortex gently.
-
-
Filtration: If any turbidity exists, filter through a 0.2 µm PTFE syringe filter. Particulates cause magnetic field inhomogeneity (broad peaks).
-
Transfer: Transfer to the NMR tube. Cap immediately to prevent evaporation and moisture ingress.
Acquisition Parameters (600 MHz recommended)
To differentiate the complex diterpenoid skeleton, standard parameters are insufficient.
| Parameter | Setting | Rationale |
| Temperature | 298 K (25°C) | Standard. Avoid higher temps to prevent ester cleavage. |
| Relaxation Delay (D1) | 2.0 – 5.0 sec | Ensures full relaxation of quaternary carbons (C8, C14). |
| Scans (NS) | 64 (1H), 1024+ (13C) | High S/N required for minor impurity detection. |
| Pulse Sequence | NOESY (mixing 500ms) | Essential for determining stereochemistry of the boat/chair rings. |
Data Interpretation: Solvent Effects on Chemical Shifts[1][2][3][4][5]
When switching from CDCl₃ to Pyridine-d₅, specific shifts occur that aid in structural verification. This is known as the ASIS (Aromatic Solvent-Induced Shift) .
Diagnostic Signals
-
Acetyl Methyls (OAc): In CDCl₃, multiple acetate signals often overlap around 2.0–2.2 ppm. In Pyridine-d₅/Benzene-d₆, these are shielded/deshielded differentially, often resolving into distinct singlets.
-
N-Ethyl Group: The triplet (CH₃) and quartet (CH₂) of the N-ethyl group are diagnostic. Pyridine-d₅ often resolves the quartet from overlapping skeletal protons.
-
Hydroxyl Protons: In CDCl₃, OH signals are often broad or invisible due to exchange. In dry Pyridine-d₅ or DMSO-d₆, they appear as sharp doublets (if secondary) or singlets (if tertiary), allowing determination of H-bonding networks.
Degradation Markers (Self-Validation)
Always check for these "Red Flag" signals to verify sample integrity:
-
Benzoylaconine formation: Appearance of a new broad OH signal and a shift in the C8-H resonance.
-
Acetic Acid: A singlet appearing at ~2.1 ppm (in CDCl₃) that does not integrate to the molecular stoichiometry indicates hydrolysis (free acetic acid).
References
-
Wang, F., et al. "Structure elucidation and NMR spectral assignment of new C19-diterpenoid alkaloids." Phytochemistry, vol. 72, no. 13, 2011. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no.[1] 21, 1997. Link
-
Natsume, M., et al. "Simultaneous determination of aconitine alkaloids and their hydrolysis products." Journal of Chromatography B, vol. 877, no. 26, 2009. Link
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. Link
-
Pelletier, S. W. "Alkaloids: Chemical and Biological Perspectives." Springer, vol. 12, 1998. (Foundational text on Diterpenoid Alkaloid stability). Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Resolution Separation of Aconitum Alkaloids
The following guide serves as a specialized Technical Support Center for the HPLC analysis of Aconitum alkaloids. It addresses the specific challenge of resolving Aconitine from its structural analog 3-Acetylaconitine (also known as Flaconitine) and related ester alkaloids.
Topic: Improving HPLC Peak Resolution: Aconitine vs. Acetylaconitine Ticket ID: #AC-RES-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Separation Challenge
The Core Issue: You are likely struggling to separate Aconitine (C19-diterpenoid diester) from 3-Acetylaconitine (Flaconitine).
-
Structural Similarity: The only difference is at the C-3 position. Aconitine has a hydroxyl group (-OH), while 3-Acetylaconitine has an acetyl group (-OAc).
-
Chromatographic Behavior: 3-Acetylaconitine is slightly more hydrophobic than Aconitine due to the acetylation of the polar -OH group. On a standard C18 column, 3-Acetylaconitine typically elutes after Aconitine, but the selectivity factor (
) is often low ( ), leading to co-elution or "shoulder" peaks. -
Stability Risk: Both compounds are diester alkaloids. They are thermally unstable and prone to hydrolysis (de-esterification) into benzoylaconine and aconine, especially at high pH (>8.0) or elevated temperatures (>35°C).
Critical Troubleshooting Guide (Q&A Format)
Q1: "My peaks are co-eluting. How do I increase the resolution ( ) between Aconitine and Acetylaconitine?"
Diagnosis: Insufficient selectivity or efficiency. Solution Protocol: The separation of these critical pairs is driven by hydrophobic selectivity . Since the structural difference is merely an acetyl group, you must maximize the interaction difference with the stationary phase.
Step-by-Step Optimization:
-
Switch to a "High-Coverage" C18 Column:
-
Standard C18 columns (carbon load ~15%) may not provide enough interaction.
-
Recommendation: Use a high-carbon-load column (>18% carbon) or a column with "polar-embedded" groups. The polar-embedded group interacts with the basic nitrogen, reducing tailing, while the long alkyl chains separate the acetyl/hydroxyl difference.
-
Specific Spec: 250 mm x 4.6 mm, 5 µm (or 1.9 µm for UHPLC).
-
-
Optimize the Mobile Phase pH (The "Golden Rule"):
-
Alkaloids are basic (pKa ~8-9).
-
Option A (Acidic, pH 3.0 - Recommended for Stability): At pH 3.0, alkaloids are fully protonated (
). They are more soluble but interact less with the hydrophobic C18 chains.-
Fix: Add an ion-pairing agent or simply use Perchlorate or Phosphate buffers to sharpen peaks.
-
Recipe: 25 mM Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Phosphoric Acid) / Acetonitrile.
-
-
Option B (Alkaline, pH 8.5-9.5 - Best Resolution, High Risk): At high pH, alkaloids are neutral (Free Base,
). This maximizes hydrophobic retention and separation of the Acetyl vs. OH group.
-
-
Flatten the Gradient:
-
If you are running a steep gradient (e.g., 20% to 80% B in 10 min), the peaks don't have time to separate.
-
Action: Create an isocratic hold or a very shallow gradient ramp during the elution window of the alkaloids.
-
Example: If they elute at 40% B, set a gradient from 35% B to 45% B over 15 minutes.
-
Q2: "I see severe peak tailing. Is my column dead?"
Diagnosis: Secondary Silanol Interactions.[1]
Causality: The basic nitrogen on the aconitine molecule is interacting with acidic silanol groups (
Self-Validating Fixes:
| Method | Protocol | Mechanism |
| The "Sweeper" Additive | Add 0.1% Triethylamine (TEA) to the aqueous buffer. | TEA competes for the active silanol sites, blocking them from the alkaloid.[1] |
| High Ionic Strength | Increase buffer concentration from 10 mM to 25-50 mM . | Swamps the ion-exchange sites, reducing secondary interactions. |
| End-Capping | Switch to a "Double End-Capped" column. | Manufacturers chemically bond "caps" over the silanols. |
Q3: "My retention times are shifting, and a new peak appeared before Aconitine."
Diagnosis: On-column Hydrolysis (Sample Degradation). Explanation: Aconitine is unstable. If left in an autosampler at room temperature, or if the column is too hot, the C8-acetyl group hydrolyzes, forming Benzoylaconine .
Validation Workflow:
-
Check the "New Peak": Does it match the retention time of Benzoylaconine? (Usually elutes earlier than Aconitine due to loss of the acetyl group).
-
Temperature Check: Ensure column oven is
. -
Solvent Check: Avoid leaving samples in methanol/water mixtures for >12 hours. Use acidified methanol for storage if possible, or analyze immediately.
Data Visualization & Workflows
Logic Tree: Troubleshooting Resolution Issues
Use this decision tree to isolate the cause of poor separation.
Caption: Decision matrix for diagnosing and resolving co-elution and peak shape issues in Aconitum alkaloid analysis.
Workflow: Optimized Method Development Cycle
This diagram illustrates the iterative process of balancing resolution against compound stability.
Caption: Step-by-step workflow for developing a stability-indicating HPLC method for diester diterpenoid alkaloids.
Standardized Experimental Protocol
Objective: Separation of Aconitine, Mesaconitine, Hypaconitine, and 3-Acetylaconitine.
Reagents
-
Buffer A: 25 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia (for high pH method) OR 25 mM
adjusted to pH 3.0 with (for low pH method). -
Solvent B: Acetonitrile (HPLC Grade).
-
Sample Diluent: Methanol with 0.01% HCl (prevents hydrolysis during storage).
Instrument Settings
| Parameter | Setting | Rationale |
| Column | XBridge BEH C18 (or equivalent Hybrid particle) | Withstands high pH (up to 12) if using alkaline method. |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm | Balance between resolution and run time. |
| Temperature | Critical: Higher temps promote hydrolysis. | |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID.[2] |
| Detection | UV @ 235 nm | Max absorbance for the ester group (benzoyl chromophore). |
Gradient Program (Example)
-
0 min: 25% B
-
20 min: 50% B (Shallow ramp: 1.25% per min)
-
25 min: 90% B (Wash)
-
30 min: 25% B (Re-equilibrate)
References
-
BenchChem Technical Support. (2025).[1][5][6] Technical Support Center: Optimizing HPLC Separation of Aconitum Alkaloids. BenchChem.[1][5][6] [5]
-
Xie, Y., et al. (2005). Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC. PMC.
-
Su, G., et al. (2009).[2] Simultaneous Determination of Mesaconitine, Aconitine and Hypaconitine in Blood and Liver Specimen by HPLC.[2] Chinese Pharmaceutical Journal.[2]
-
MedChemExpress. (2024). Flaconitine (Acetylaconitine) Product Information and Structure.[7] MedChemExpress.[7]
-
Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems (Resolution and Tailing). Phenomenex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous Determination of Mesaconitine,Aconitine and Hypaconitine in Blood and Liver Speciman by HPLC [journal11.magtechjournal.com]
- 3. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
stability of 3-acetylaconitine in plasma samples at -80°C
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the analysis of 3-acetylaconitine and other Aconitum alkaloids in plasma samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and quantifying these labile compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, providing potential causes and actionable solutions.
Issue 1: Lower-Than-Expected Concentrations of 3-Acetylaconitine in Stored Plasma Samples
Potential Cause: Degradation of 3-acetylaconitine due to improper storage conditions or handling. Diester-diterpenoid alkaloids (DDAs) like 3-acetylaconitine are susceptible to hydrolysis, particularly at the C-8 and C-14 positions, which can be influenced by temperature, pH, and enzymatic activity in the plasma.
Solutions:
-
Optimal Storage Temperature: While specific long-term stability data for 3-acetylaconitine at -80°C is not extensively documented in current literature, storage at -80°C is the recommended best practice for long-term preservation of labile small molecules in biological matrices. Studies on other aconitine alkaloids have shown stability at -20°C for up to 4 weeks.[1][2] For storage beyond this period, -80°C is advisable to minimize potential degradation.
-
pH Control: The stability of aconitine alkaloids is pH-dependent. To mitigate hydrolysis, ensure that the plasma samples are maintained at a neutral or slightly acidic pH during collection and processing.
-
Enzyme Inhibition: Plasma contains esterases that can contribute to the hydrolysis of 3-acetylaconitine. If significant degradation is suspected, consider adding an esterase inhibitor (e.g., sodium fluoride) to the collection tubes.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability of aconitine alkaloids.[2][3] Aliquot plasma samples into single-use volumes before freezing to avoid the need for multiple freeze-thaw cycles.
Issue 2: High Variability in Analytical Results Between Replicates
Potential Cause: Inconsistent sample handling, matrix effects, or issues with the analytical methodology can lead to poor precision.
Solutions:
-
Standardize Sample Processing: Ensure that all samples, including standards and quality controls (QCs), are processed identically and in a timely manner. Benzoylated alkaloids, a class to which 3-acetylaconitine belongs, have shown notable degradation at room temperature within 8 hours.[3]
-
Matrix Effect Evaluation: The complex nature of plasma can lead to ion suppression or enhancement in mass spectrometry-based assays. It is crucial to evaluate and correct for matrix effects during method development and validation. This can be achieved by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Internal Standard Selection: Use a suitable internal standard (IS) that closely mimics the chemical properties and chromatographic behavior of 3-acetylaconitine to compensate for variability in sample preparation and instrument response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma samples containing 3-acetylaconitine?
For short-term storage (up to 4 weeks), -20°C has been shown to be adequate for some aconitine alkaloids.[1][2] However, for long-term storage, it is highly recommended to store plasma samples at -80°C to minimize the risk of hydrolytic degradation.
Q2: How many freeze-thaw cycles can plasma samples containing 3-acetylaconitine undergo?
Studies have indicated that some aconitine alkaloids are stable for up to three freeze-thaw cycles when stored at -20°C.[1][2] However, to ensure the highest integrity of the samples, it is best practice to limit freeze-thaw cycles to a minimum. Aliquoting samples into single-use vials is the most effective strategy to avoid this issue.
Q3: What are the primary degradation products of 3-acetylaconitine in plasma?
The primary degradation pathway for 3-acetylaconitine, a diester-diterpenoid alkaloid, is hydrolysis. This typically occurs at the C-8 and C-14 ester linkages, leading to the formation of less acetylated and benzoylated derivatives, and eventually the corresponding amino alcohol.
Q4: Are there any special considerations for blood collection when analyzing for 3-acetylaconitine?
Yes. To minimize enzymatic degradation, blood samples should be collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately placed on ice. Centrifugation to separate the plasma should be performed as soon as possible, preferably in a refrigerated centrifuge. The addition of an esterase inhibitor like sodium fluoride to the collection tube can also be considered.
Experimental Protocol: Long-Term Stability Assessment of 3-Acetylaconitine in Plasma at -80°C
This protocol outlines a comprehensive study to determine the long-term stability of 3-acetylaconitine in plasma.
1. Preparation of Spiked Plasma Samples: a. Obtain a pooled batch of human plasma (or the matrix of interest) from a reputable source. b. Prepare a stock solution of 3-acetylaconitine in a suitable solvent (e.g., methanol or DMSO). c. Spike the plasma with 3-acetylaconitine to achieve three different concentration levels (low, medium, and high QC levels). d. Gently mix the spiked plasma and allow it to equilibrate for 30 minutes at room temperature.
2. Aliquoting and Baseline Analysis (T=0): a. Aliquot the spiked plasma into multiple single-use cryovials for each concentration level. b. Immediately analyze a set of aliquots (n=3 for each concentration) to establish the baseline (T=0) concentration of 3-acetylaconitine.
3. Long-Term Storage: a. Place the remaining aliquots in a -80°C freezer for long-term storage.
4. Stability Testing at Designated Time Points: a. At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of aliquots (n=3 for each concentration) from the -80°C freezer. b. Thaw the samples under controlled conditions (e.g., on ice or at room temperature). c. Process the samples using a validated analytical method (e.g., LC-MS/MS). d. Quantify the concentration of 3-acetylaconitine in each sample.
5. Data Analysis: a. For each time point, calculate the mean concentration and standard deviation for each QC level. b. Compare the mean concentration at each time point to the baseline (T=0) concentration. c. The analyte is considered stable if the mean concentration at a given time point is within ±15% of the baseline concentration.
Experimental Workflow Diagram
Caption: Workflow for Long-Term Stability Study of 3-Acetylaconitine in Plasma.
Quantitative Data Summary
While specific long-term stability data for 3-acetylaconitine at -80°C is limited, the following table summarizes the stability of related aconitine alkaloids under various conditions, which can serve as a valuable reference.
| Compound(s) | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Aconitine alkaloids | Rat Plasma | -20°C | 4 weeks | Stable | [1] |
| Aconitine alkaloids | Rat Plasma | Room Temperature | 4 hours | Stable | [2] |
| Aconitine alkaloids | Rat Plasma | -20°C | 1 week | Stable | [2] |
| Benzoylated alkaloids | Human Blood | Room Temperature | 8 hours | Notable degradation | [3] |
| Aconitine alkaloids | Rat Plasma | 3 Freeze-Thaw Cycles | - | Stable | [1][2] |
References
-
Yang Y, et al. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry. 2025. [Link]
-
Li Y, et al. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes. Pharmaceuticals (Basel). 2022;15(7):787. [Link]
-
Wang Z, et al. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2025;255:117220. [Link]
Sources
- 1. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS analysis of Aconitum alkaloids
Technical Support Center: Aconitum Alkaloid Analysis Topic: Minimizing Matrix Effects & Ensuring Stability in LC-MS/MS Status: Operational | Lead Scientist: Dr. A. Chen
Introduction: The Double-Edged Sword of Aconitum Analysis
Welcome to the technical support hub for Aconitum alkaloid analysis. You are likely here because you are observing signal suppression, non-linear calibration curves, or poor reproducibility in quantifying Diester-Diterpenoid Alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine .
The Core Challenge: Minimizing matrix effects (ME) in this context is unique because you are fighting a two-front war:
-
Ion Suppression: Caused by phospholipids and endogenous salts in plasma/urine.
-
Pseudo-Matrix Effects (Instability): DDAs are chemically unstable diesters. What looks like "signal suppression" is often actually hydrolysis occurring during your sample preparation.
This guide prioritizes Mixed-Mode Cation Exchange (MCX) extraction and strict pH control to solve both issues simultaneously.
Module 1: Diagnostic Triage
Is it Matrix Effect or Degradation?
Before changing your column or extraction method, you must distinguish between physical ion suppression and chemical loss.
Q: My analyte response drops over time in the autosampler. Is this a matrix effect? A: No, this is likely hydrolysis . DDAs degrade into Monoester-Diterpenoid Alkaloids (MDAs) (e.g., benzoylaconine) and eventually into amines (e.g., aconine) in aqueous or alkaline conditions.
-
Test: Monitor the appearance of the hydrolysis product (e.g., Benzoylaconine, m/z ~589) alongside the parent DDA. If the parent drops and the product rises, it is stability, not matrix effect.
-
Fix: Maintain autosampler temperature at 4°C and ensure final extracts are in acidic media (0.1% Formic Acid/Acetonitrile).
Q: How do I visualize the "invisible" matrix effect? A: Perform a Post-Column Infusion (PCI) experiment.
-
Infuse a constant flow of Aconitine standard (100 ng/mL) into the MS source via a T-junction.
-
Inject a "blank" extracted matrix sample via the LC column.[1][2]
-
Result: A dip in the baseline indicates ion suppression; a hump indicates enhancement.
-
Action: Adjust the gradient to elute your analytes away from these suppression zones (usually the solvent front or the phospholipid wash at the end).
Module 2: Sample Preparation (The First Line of Defense)
Q: I am using Protein Precipitation (PP) with Methanol. Why is my signal suppression >40%? A: PP removes proteins but leaves phospholipids (PLs) intact. PLs compete for ionization charge in the ESI droplet. For Aconitum alkaloids (basic compounds), we recommend Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange mechanism.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Why this works: Aconitum alkaloids are weak bases (pKa ~7-8). MCX retains them via charge (cation exchange) while you wash away neutrals (phospholipids) with 100% organic solvent.
| Step | Solvent/Action | Mechanism / Rationale |
| 1. Pre-treatment | Dilute Plasma 1:1 with 2% H₃PO₄ | Acidifies sample (pH < pKa) to ensure alkaloids are positively charged (protonated). |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water | Activates sorbent ligands. |
| 3. Loading | Load pre-treated sample | Positively charged alkaloids bind to sulfonate groups on the sorbent. |
| 4. Wash 1 | 1 mL 2% Formic Acid | Removes proteins and hydrophilic interferences. |
| 5. Wash 2 (Critical) | 1 mL 100% Methanol | Crucial Step: Removes neutral phospholipids and hydrophobic interferences. Analytes remain locked by ionic charge. |
| 6. Elution | 1 mL 5% NH₄OH in Methanol | Neutralizes the analyte (removes charge), releasing it from the sorbent into the collection tube. |
| 7. Post-Elution | Evaporate & Reconstitute | Dry under N₂ (max 40°C).[3] Reconstitute in mobile phase. |
Warning: Do not leave the eluate (Step 6) sitting. The high pH (NH₄OH) will hydrolyze DDAs. Evaporate immediately or neutralize with acid.
Module 3: Chromatographic Optimization
Q: Even with SPE, I see suppression. How can the LC method help? A: You must chromatographically resolve the alkaloids from the remaining lysophospholipids.
Recommended LC Conditions:
-
Column: C18 with high pH stability or polar-embedded group (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeOH creates higher backpressure and broader peaks for these alkaloids).
-
The "Phospholipid Wash": Ensure your gradient goes to 95% B and holds for 2 minutes at the end of every run to clear lipids that would otherwise elute unpredictably in the next injection.
Visualizing the Matrix Effect Mechanism
Figure 1: Mechanism of ion suppression in ESI and how MCX SPE intervenes by selectively removing phospholipids.
Module 4: Quantification & Internal Standards
Q: My calibration curve is non-linear at low concentrations (< 0.5 ng/mL). A: This is often due to adsorption to glass vials or active sites in the system.
-
Solution: Use polypropylene vials or silanized glass.
-
Internal Standard (IS): You must use Stable Isotope Labeled (SIL) Internal Standards (e.g., Aconitine-d5 or Mesaconitine-d5 ).
-
Why? An analog IS (like Lappaconitine) has a different retention time. It will not experience the exact same matrix suppression event as the target analyte. A deuterated IS co-elutes and corrects for the specific suppression occurring at that moment.
-
Decision Tree: Selecting the Right Extraction
Figure 2: Workflow for selecting the optimal extraction method based on sample type and sensitivity requirements.
References
-
Zhang, H., et al. (2016). "Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS." Analytical Methods.
-
Carlier, J., et al. (2008). "Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry." Phytochemical Analysis.
-
Waters Corporation. (2016). "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Application Note.
-
SCIEX. (2020). "Rapid determination of Aconitum alkaloids in adulterated spice powders." Technical Note.
-
Xu, W., et al. (2010). "Simultaneous determination of aconitum alkaloids in rat body fluids by high-performance liquid chromatography." Journal of Medicinal Plants Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylaconitine Extraction Optimization
Status: Operational Ticket ID: SPE-DDA-T34 Subject: Troubleshooting Low Recovery of Acetylaconitine (C19-Diester Diterpenoid Alkaloid) Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]
Introduction
Welcome to the Technical Support Center. You are likely here because your recovery rates for Acetylaconitine (3-acetylaconitine) are falling below the acceptable bioanalytical threshold (typically < 85% or high %CV).[1][2]
The Core Conflict: Acetylaconitine is a C19-diester diterpenoid alkaloid (DDA) .[1][2] It possesses a paradoxical nature in sample preparation:
-
Alkaloid Basicity: It requires basic conditions to suppress ionization for retention on C18 or to elute from Cation Exchange (MCX) sorbents.[1][2]
-
Ester Instability: The C8-acetyl group is extremely labile.[2] Exposure to the very alkaline conditions required for extraction (pH > 9) or heat (> 40°C) triggers rapid hydrolysis, converting your analyte into Benzoylaconine (monoester) and eventually Aconine .[1][2]
Diagnosis: Most "low recovery" issues with this compound are not physical losses; they are chemical degradation events masquerading as poor extraction.[1][2]
Module 1: Diagnostic Workflow
Before altering your chemistry, use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic logic tree to distinguish between chemical degradation and physical extraction failures.
Module 2: Chemical Instability (The "Silent Killer")[1][2]
The C8-acetyl group is the "weak link."[2] If your protocol involves standard alkaloid elution (5% NH₄OH) followed by slow evaporation, you are hydrolyzing your sample.[1][2]
The Mechanism
Acetylaconitine (
Self-Validating Protocol: If recovery is low, inject the extract and look for a peak at the retention time of Benzoylaconine .
-
Result: If Benzoylaconine is present/elevated, your extraction worked, but your processing destroyed the molecule.
Corrective Actions:
-
Temperature Limit: Never exceed 40°C during nitrogen evaporation.
-
pH Quenching: If using ammonia for elution, add 50 µL of 5% Formic Acid to the collection tube before evaporation to neutralize the base immediately upon elution.
Module 3: SPE Cartridge Selection & Protocol
We recommend Mixed-Mode Cation Exchange (MCX/PCX) over C18.[1][2]
-
Why? C18 requires high pH loading to suppress ionization (making the alkaloid neutral) for retention.[1][2] High pH loading = degradation risk before you even start.[2]
-
MCX Advantage: You load at low pH (stable).[1][2] You wash with 100% organic (removing neutrals).[1][2] You elute with base (brief exposure).[1][2]
Optimized MCX Protocol for Acetylaconitine
| Step | Solvent / Condition | Scientific Rationale |
| 1. Condition | MeOH followed by Water | Activates sorbent pores.[2] |
| 2. Load | Sample diluted 1:1 with 2% Formic Acid | Critical: Acidifies analyte (Charge +1) for ion-exchange retention.[1][2] Stabilizes the ester bond.[2] |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins and hydrophilic interferences. |
| 4.[2] Wash 2 | 100% Methanol | Key Cleanup: Removes neutral lipids and hydrophobic interferences.[2] Analyte stays bound via ionic interaction.[2] |
| 5. Elute | 2% NH₄OH in Acetonitrile (Not Methanol) | Modification: ACN is a stronger eluent than MeOH, allowing lower ammonia volume and faster evaporation. |
| 6.[1][2] Post-Elute | Immediate Acidification | Add 20µL Formic Acid to collection tube immediately. |
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing severe ion suppression in LC-MS/MS. Is this affecting my recovery calculation?
A: Yes. Signal suppression is often mistaken for low recovery.[2]
-
The Test: Perform a Post-Extraction Spike .
-
The Fix: Acetylaconitine is hydrophobic.[2] Phospholipids often co-elute.[2] Use an in-source phospholipid removal plate or extend your LC gradient to flush lipids.[1][2]
Q2: Can I use standard C18 cartridges instead of MCX?
A: Yes, but it is riskier.
-
Protocol: You must use an Ion-Pairing Agent (e.g., 10mM Octanesulfonic acid) to retain the charged alkaloid on C18 without raising the pH.[1][2]
-
Warning: Ion-pairing reagents are "sticky" and can contaminate your LC-MS system, causing background noise for months.[1][2] MCX is cleaner.[2]
Q3: My recovery is consistent but low (e.g., exactly 50% every time). Why?
A: This suggests a specific solubility or adsorption ceiling.[1][2]
-
Glassware Adsorption: Diterpenoid alkaloids can stick to non-silanized glass.[1][2]
-
Solution: Use Polypropylene (PP) tubes for all extraction and evaporation steps.[1][2] If using glass autosampler vials, ensure they are deactivated (silanized).[1][2]
Module 5: Mechanism of Action
Understanding the specific interaction on the MCX cartridge ensures you do not deviate from the protocol logic.
Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism.[1][2] The critical instability zone is the Elution step where the analyte becomes neutral and is exposed to base.[2]
References
-
Carlier, J., et al. (2011).[2] "Aconitum alkaloids in biological fluids: A review of analytical methods." Journal of Analytical Toxicology.
-
Xie, Y., et al. (2005).[2] "Hydrolysis of diester-diterpenoid alkaloids from Aconitum species." Chemical & Pharmaceutical Bulletin.
-
Waters Corporation. (2020).[1][2] "Oasis Sample Extraction Products: Guidelines for Mixed-Mode Sorbents."
-
PubChem. (2025).[1][2] "Acetylaconitine Compound Summary." National Library of Medicine.[2]
-
Zhang, H., et al. (2016).[2] "Metabolism and pharmacokinetics of Aconitum alkaloids." Acta Pharmaceutica Sinica B.
Sources
optimizing mobile phase pH for acetylaconitine separation
Welcome to the Technical Support Center for Aconitum Alkaloid Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the high-performance liquid chromatography (HPLC) separation of acetylaconitine and its derivatives.
Optimizing the mobile phase pH for acetylaconitine is a notorious analytical challenge. As a C19-diterpenoid alkaloid containing a tertiary amine and two ester groups (a C-8 acetyl and a C-14 benzoyl), acetylaconitine forces chromatographers to walk a tightrope between chromatographic resolution and chemical stability.
Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure absolute data integrity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my acetylaconitine peak exhibit severe tailing at acidic pH (e.g., pH 3.0), and how can I fix it without raising the pH? The Causality: At an acidic pH, the basic nitrogen atom in acetylaconitine (pKa ~8.5) becomes fully protonated and positively charged. While this prevents ester hydrolysis, the positively charged alkaloid interacts strongly with negatively charged, unendcapped residual silanol groups (Si-O⁻) on the silica backbone of the C18 stationary phase. This secondary cation-exchange interaction causes the analyte to "stick" to the column, resulting in severe peak tailing and poor resolution[1]. The Solution: You must mask the silanol groups. Introduce a competing amine modifier, such as Triethylamine (TEA), into the acidic mobile phase. TEA is a small, highly basic molecule that preferentially binds to the residual silanols, blocking acetylaconitine from interacting with them. A concentration of 25 mM TEA in a pH 3.0 buffer is highly effective for yielding sharp, symmetrical peaks[2].
Q2: I shifted to an alkaline mobile phase (pH 9.5 - 10.0) to improve peak shape and retention, but my standard quantification is inconsistent over a 24-hour sequence. What is happening? The Causality: You are observing base-catalyzed ester hydrolysis. While an alkaline pH neutralizes the tertiary amine (improving C18 retention and eliminating silanol interactions), the hydroxide ions (OH⁻) aggressively attack the ester bonds of the alkaloid. Acetylaconitine undergoes rapid deacetylation at the C-8 position to form benzoylaconine, and with prolonged exposure, debenzoylation at the C-14 position to form aconine[3][4]. The Solution: If you must use a high pH to resolve closely eluting analogs, you must mitigate degradation kinetically:
-
Thermal Control: Maintain the autosampler at exactly 4°C.
-
Diluent Mismatch: Prepare your sample in a slightly acidic or neutral solvent (e.g., Acetonitrile with 0.1% formic acid) rather than the basic mobile phase. The analyte will only experience the high pH during the brief transit through the column.
-
Volatile Buffers: Use ammonium bicarbonate adjusted with ammonia to pH 9.5, which provides a gentler alkaline environment compared to fixed alkali buffers[5].
Q3: How do different alkaline modifiers (Ammonia vs. Diethylamine) compare for separating complex Aconitum mixtures? The Causality: Not all bases interact with the stationary phase equally. While aqueous ammonia is common, bulkier amines like Diethylamine (DEA) can sometimes provide superior selectivity. Research indicates that for certain aminoalcohol-diterpenoid alkaloids, adjusting the mobile phase to pH 10.2 with DEA significantly improves the baseline resolution of closely related structural analogs compared to simple ammonia[6]. However, this requires a specialized hybrid-silica column designed to withstand pH > 10.
Part 2: Mechanistic Workflows & Visualizations
To understand the risks associated with pH optimization, review the base-catalyzed degradation pathway and the troubleshooting decision tree below.
Base-Catalyzed Hydrolysis Pathway of Acetylaconitine at High pH.
Decision Tree for Troubleshooting Mobile Phase pH in Aconitum Alkaloid Analysis.
Part 3: Quantitative Data & Methodological Comparison
The following table synthesizes the quantitative impacts of different pH environments on acetylaconitine chromatography, allowing you to select the optimal system for your specific analytical goals.
| Mobile Phase pH | Modifier / Buffer System | Primary Advantage | Primary Challenge | Recommended Mitigation Strategy |
| pH 3.0 | 0.1% Phosphoric Acid | Excellent ester stability (no hydrolysis) | Severe peak tailing on standard C18 | Add 25 mM Triethylamine (TEA) as a silanol blocker[2]. |
| pH 9.5 | 30 mM Ammonium Bicarbonate | Sharp peaks, excellent retention | Moderate hydrolysis risk over time | Keep autosampler at 4°C; prepare samples in neutral diluent[5]. |
| pH 10.0+ | Ammonia or Diethylamine (DEA) | Superior resolution of structural analogs | High hydrolysis risk; silica dissolution | Use hybrid-particle columns (pH resistant); run < 15 min gradients[6][7]. |
Part 4: Step-by-Step Experimental Protocols
Protocol A: The High-Stability Acidic Method (Recommended for Routine QA/QC)
This method prioritizes the chemical stability of acetylaconitine while utilizing silanol masking to force acceptable peak shapes.
-
Aqueous Phase Preparation: Dissolve 2.5 g of Triethylamine (TEA) in 1.0 L of HPLC-grade water (approx. 25 mM).
-
pH Adjustment: Slowly add concentrated phosphoric acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0[1][2]. Filter through a 0.22 µm membrane.
-
Organic Phase: 100% HPLC-grade Acetonitrile (ACN).
-
Column Selection: Standard endcapped C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Gradient Elution: Run a gradient from 15% ACN to 60% ACN over 40 minutes at 1.0 mL/min.
-
Self-Validation Step: Inject a standard mixture. Calculate the asymmetry factor (As) of the acetylaconitine peak. If As > 1.5, increase TEA concentration marginally (up to 30 mM) or replace the aging column.
Protocol B: The High-Resolution Alkaline Method (Recommended for Complex Matrices/Metabolomics)
This method prioritizes absolute resolution of closely eluting alkaloids but requires strict kinetic control to prevent hydrolysis.
-
Aqueous Phase Preparation: Dissolve 2.37 g of Ammonium Bicarbonate (0.03 mol/L) in 1.0 L of HPLC-grade water[5].
-
pH Adjustment: Add 25% aqueous ammonia (NH₄OH) dropwise until the pH reaches 9.5. Filter immediately.
-
Sample Preparation (Critical): Dissolve your acetylaconitine samples in Acetonitrile:Water (50:50) containing 0.1% formic acid. Do not dissolve the sample in the basic mobile phase.
-
Hardware Setup: Set the autosampler thermostat strictly to 4°C. Utilize a high-pH resistant hybrid-silica C18 column.
-
Self-Validation Step: Inject the same acetylaconitine standard at T=0 hours and T=12 hours. If the peak area decreases by >2% and a secondary peak corresponding to benzoylaconine appears, your autosampler cooling has failed, or your sample diluent is insufficiently neutralized.
References
1. - National Institutes of Health (NIH) / PMC 2. - National Institutes of Health (NIH) / PMC 3. - Academic Journals 4. - Journal of Chromatographic Science | Oxford Academic 5. - SciSpace 6. - ResearchGate 7. - National Institutes of Health (NIH) / PMC
Sources
- 1. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academicjournals.org [academicjournals.org]
degradation products of acetylaconitine under alkaline conditions
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Degradation of Acetylaconitine Under Alkaline Conditions
Executive Summary & Chemical Context
Acetylaconitine (specifically 3-acetylaconitine , also known as Flaconitine ) is a C19-diterpenoid alkaloid structurally homologous to Aconitine.[1][2][3][4] It is characterized by a complex hexacyclic skeleton bearing three ester functionalities:
Under alkaline conditions (pH > 7.5), this molecule undergoes stepwise hydrolysis.[1][2][3][4][5] Understanding this cascade is critical because the degradation products (Lipo-alkaloids and amino-alcohols) exhibit vastly different toxicological and pharmacological profiles compared to the parent compound.[1][2][3]
Critical Stability Warning: The C8-acetyl group is exceptionally fragile.[1][2][3][4] Significant degradation can occur even in "neutral" buffers if the temperature is elevated or if the pH drifts slightly basic (pH > 8.0).[2][3]
Degradation Pathway Visualization
The following diagram illustrates the stepwise hydrolysis mechanism. Note that the C8-acetate is the first to hydrolyze due to steric strain and neighboring group effects, followed by the C3-acetate , and finally the stable C14-benzoate .
Caption: Stepwise alkaline hydrolysis of 3-acetylaconitine. The red arrow indicates the rapid, primary degradation pathway often observed in mild alkaline buffers.
Troubleshooting Guide (Q&A)
Category 1: Identification & Chromatography[1][3][6][7][8]
Q1: I see a new peak with [M+H]+ 646.3 appearing in my sample. Is this Aconitine? A: Likely no , but proceed with caution.[1][4]
-
The Issue: The first degradation product of 3-acetylaconitine is 3-acetylbenzoylaconine (formed by losing the C8-acetyl group).[1][2][3] This molecule is an isomer of Aconitine (which has a C8-acetyl but a free C3-hydroxyl).[1][2][3][4] Both share the mass
.[4] -
The Fix: You must separate these isomers chromatographically.
-
Aconitine typically elutes later than 3-acetylbenzoylaconine on C18 columns due to the intact lipophilic C8-acetate.[1][2][3][4]
-
Validation: Spike your sample with an authentic Aconitine standard. If you see two distinct peaks with the same mass, the earlier eluting peak is your degradation product.
-
Q2: My calibration curve for 3-acetylaconitine is non-linear at low concentrations. A: This often indicates on-column degradation or adsorption.[1][2][3][4]
-
The Cause: Residual alkalinity in the LC system (e.g., from a previous high-pH method) or active sites on the glass vials can catalyze C8-hydrolysis.[1][2]
-
The Fix:
Category 2: Reaction Control
Q3: How do I stop the hydrolysis reaction at a specific intermediate for isolation? A: Control the pH and temperature precisely.
-
To isolate 3-Acetylbenzoylaconine: Use mild alkali (e.g., Ammonium bicarbonate, pH 8.[1][2][4]0) at room temperature for 2–4 hours. Monitor by LC-MS until the parent disappears, then immediately neutralize with dilute HCl to pH 6.0.[1][4]
-
To isolate Benzoylaconine: Requires stronger base (e.g., 0.1 M NaOH) or heating (60°C) to remove the C3-acetate.[1][2][3][4]
-
To isolate Aconine: Requires refluxing in strong alkali (pH > 12) for >12 hours to cleave the stable C14-benzoate.[1][2][3][4]
Quantitative Data: Degradation Markers
Use the following mass transitions and retention behavior to track stability.
| Compound | Structural Change | Molecular Weight | Precursor Ion [M+H]+ | Key Fragment Ions (MS/MS) | Relative Stability |
| 3-Acetylaconitine | Parent | 687.78 | 688.3 | 628, 568, 105 | Unstable (pH > 7) |
| 3-Acetylbenzoylaconine | Loss of C8-Acetyl | 645.74 | 646.3 | 586, 526, 105 | Moderate |
| Benzoylaconine | Loss of C3-Acetyl | 589.68 | 590.3 | 540, 105 | Stable |
| Aconine | Loss of C14-Benzoyl | 499.64 | 500.3 | 468, 450 | Very Stable |
Note: Fragment 105 corresponds to the benzoyl group (
Experimental Protocol: Alkaline Stability Assessment
Objective: Determine the half-life (
Materials:
-
Stock Solution: 1 mg/mL 3-acetylaconitine in Acetonitrile (Do not use Methanol as it can cause transesterification).[1][2][3][4]
-
Buffer A: Phosphate Buffer Saline (PBS), pH 7.4.[1][2][3][4]
-
Quench Solution: 1% Formic Acid in Acetonitrile.[1][2][3][4]
Procedure:
-
Preparation: Dilute Stock Solution to 10 µM using Buffer A and Buffer B in separate amber glass vials.
-
Incubation: Place vials in a thermostatic shaker at 37°C .
-
Sampling:
-
Analysis: Analyze via LC-MS/MS using the transitions in Section 4.
-
Calculation: Plot
vs. Time. The slope gives .[1][2][3][4]
Expected Results:
-
At pH 7.4: Slow degradation (
hours).[1][2][3][4] -
At pH 9.0: Rapid degradation (
hour), primarily converting to 3-acetylbenzoylaconine.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q: Can I use methanol as a solvent for storage? A: Avoid if possible. In alkaline conditions, methanol can attack the ester groups, leading to methyl-ester artifacts (transesterification).[1][2][4] Acetonitrile is the preferred solvent for stock solutions.[4]
Q: Is the degradation reversible? A: No. Ester hydrolysis is irreversible under aqueous conditions.[3] You cannot "re-attach" the acetyl groups simply by acidifying the solution.
Q: Does the biological toxicity change with degradation? A: Yes, drastically. The diester alkaloids (Parent) are highly cardiotoxic (arrhythmogenic).[1][2][3] The mono-ester (Benzoylaconine) is significantly less toxic, and the hydrolysate (Aconine) is virtually non-toxic.[1][2][3] This is the chemical basis for the traditional "processing" (Paozhi) of Aconite herbs.[3]
References
-
Wang, Y., et al. (2022).[1][2][3][4] "Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms."[1][4] Frontiers in Pharmacology. Link
-
Li, H., et al. (2016).[1][2][3][4] "Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity."[1][2][3][4] Frontiers in Pharmacology. Link
-
Zhang, D.K., et al. (2022).[1][2][3][4][6] "New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation."[4][6][7] Arabian Journal of Chemistry. Link
-
PubChem. (2025).[1][2][3][4] "3-Acetylaconitine Compound Summary." National Library of Medicine.[3][4] Link[1][2][3][4]
-
Hikino, H., et al. (1977).[1][2][3][4] "Change of alkaloid composition and acute toxicity of Aconitum roots during processing." Yakugaku Zasshi. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3-ACETYLACONITINE [drugs.ncats.io]
- 5. researchgate.net [researchgate.net]
- 6. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Acetylaconitine Solubility & Stability Guide
Subject: Overcoming Solubility and Stability Issues of Acetylaconitine in Aqueous Buffers Ticket ID: ACET-SOL-001 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division Status: Open / Resolution Provided[1][2][3][4]
Executive Summary: The Solubility-Stability Paradox
Acetylaconitine (specifically 3-acetylaconitine or related C19-diterpenoid diester alkaloids like Aconitine) presents a unique challenge in bio-assay formulation. It possesses a bulky, lipophilic diterpene skeleton and a tertiary amine function.[1][2][3][4]
-
The Problem: The molecule is a weak base (pKa
7.6–8.0). To dissolve in water, it requires protonation (pH < 6.0).[1][2][3][4] However, physiological assays often require pH 7.4.[1][2][3][4] -
The Risk: At pH 7.4, the molecule is largely unionized and prone to precipitation ("crashing out"). Simultaneously, the ester groups at C8 and C14 are highly labile; hydrolysis occurs rapidly at neutral-to-alkaline pH, converting the potent diester into the significantly less active monoester (benzoylaconine) and amine alcohol (aconine).[3][4]
This guide provides the protocols to navigate this narrow window of operation.
Critical Physicochemical Parameters
Before attempting solubilization, verify these parameters against your experimental design.
| Parameter | Value / Characteristic | Implication for Protocol |
| Molecular Formula | High MW (687.8 g/mol ) indicates slow diffusion.[1][2][3][4] | |
| pKa (Approx) | 7.6 – 8.0 (Basic) | Ionized (Soluble) at pH < 6.0; Unionized (Insoluble) at pH > 7.[1][2][3][4]5. |
| LogP | ~3.0 – 4.0 (Lipophilic) | High affinity for plastic surfaces (polypropylene).[1][2][3][4] |
| Lability | Ester hydrolysis (C8/C14) | Unstable at pH > 7.0 or T > 37°C for prolonged periods.[1][2][3][4] |
| Solubility (Organic) | DMSO, Ethanol, Chloroform | Soluble (>10 mM).[1][2][3][4] Use these for Master Stocks. |
| Solubility (Aqueous) | pH-dependent | < 10 µM at pH 7.4 without co-solvents.[1][2][3][4] |
Troubleshooting Modules
Module A: "My compound precipitated upon dilution into PBS."
Diagnosis: You likely performed a "Shock Dilution."[1][2][3][4] Injecting a high-concentration DMSO stock directly into a neutral aqueous buffer (pH 7.[1][2][3][4]4) causes the local concentration to exceed the solubility limit of the unionized species before mixing is complete.
Solution: The "Step-Down" Dilution Protocol This method uses an intermediate polarity step to prevent precipitation.[1][3][4]
-
Prepare Master Stock: Dissolve Acetylaconitine to 10 mM in 100% anhydrous DMSO.
-
Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into acidified water (pH 4.0, using 0.01 N HCl) or 50% PEG-400.
-
Why? This keeps the molecule protonated or solvated before hitting the final buffer.
-
-
Final Dilution: Pipette the Intermediate Stock dropwise into your vortexing assay buffer (pH 7.4).
Visual Verification:
-
Pass: Solution is crystal clear under strong light.[1][2][3][4]
-
Fail: Tyndall effect (laser pointer beam is visible through the liquid) indicates nano-aggregates.[1][3][4]
Module B: "The biological activity disappeared after 24 hours."
Diagnosis: Hydrolytic degradation.[1][2][3][4][5] The diester form (active) hydrolyzed to the monoester (inactive/low activity) during the incubation.[3]
Mechanism of Failure: At pH 7.4 and 37°C, the half-life of diester alkaloids can be as short as 6–12 hours. The C8-acetyl group is the first to cleave, followed by the C14-benzoyl group.[1][6]
Workflow: Stability Preservation
Figure 1: The degradation pathway of diterpenoid alkaloids.[1][2][3][4] Note the rapid conversion to monoester at physiological conditions.
Corrective Actions:
-
Buffer Modification: If your assay tolerates it, lower the pH to 6.0–6.5 . Stability improves exponentially with every 0.5 pH drop below 7.0.[1][2][3][4]
-
Fresh Preparation: Never store diluted working solutions. Prepare immediately before use.
-
Temperature: Keep working solutions on ice (4°C) until the moment of addition to cells/tissue.
Module C: "I'm losing compound to the plasticware."
Diagnosis: Non-specific adsorption.[1][2][3][4] The lipophilic diterpene skeleton binds to polypropylene (PP) and polystyrene (PS).[3][4]
Protocol: Low-Bind Handling
-
Glassware: Use borosilicate glass vials for all stock solutions > 100 µM.
-
Additives: If the assay permits, add 0.05% Tween-80 or 0.1% BSA to the buffer before adding the drug. This "blocks" the plastic surfaces.
-
Quantification: Do not assume the nominal concentration is accurate. Verify the final concentration using the LC-MS method below.
Analytical Validation (LC-MS/MS)
Do not rely on calculated concentrations for critical
Target Analyte: 3-Acetylaconitine
Ionization: ESI Positive Mode (
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains protonation) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Key Transition | Watch for neutral loss of 60 Da (Acetic Acid) |
| Degradation Check | Monitor appearance of peaks with Mass = Parent - 42 Da (Deacetylation) |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO concentrations higher than 1% to improve solubility? A: Technically yes, but biologically risky.[1][2][3][4] DMSO > 1% often causes cytotoxicity or membrane permeabilization, which confounds ion channel assays (the primary target of aconitine).[3][4] Use Cyclodextrin (HP-β-CD) as an alternative carrier if higher concentrations are needed.[1][2][3][4]
Q: Why does the literature show variable toxicity data for Acetylaconitine? A: This is likely due to the Solubility-Stability Paradox.[1] Studies using alkaline buffers or long incubation times likely measured the toxicity of the hydrolysis products (benzoylaconine), which is significantly lower than the parent diester.
Q: Is the compound light-sensitive? A: Not primarily, but it is heat and pH sensitive.[1][2][4] Amber vials are recommended to prevent potential photo-oxidation of the solvent, but hydrolysis is the main enemy.
Decision Tree: Solubilization Strategy
Use this logic flow to select the correct solvent system for your specific experiment.
Figure 2: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.
References
-
Cayman Chemical. (n.d.).[1][2][3][4] 3-Acetylaconitine Product Information & Physical Properties. Retrieved from [1][3][4]
-
PubChem. (n.d.).[1][2][3][4] Acetylaconitine Compound Summary. National Library of Medicine.[4] Retrieved from [1][2][3][4]
-
Zhang, Y., et al. (2016).[1][2][3][4] Hydrolysis of Aconitine-Type Alkaloids: Kinetics and Mechanisms. Journal of Ethnopharmacology. (Contextual synthesis from search results regarding diterpenoid alkaloid hydrolysis).
-
MDPI. (2021). Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents. Molecules. Retrieved from [1][3][4]
-
ResearchGate. (2011).[1][2][3][4] Studies on hydrolysis of aconitine and analysis of metabolites. Retrieved from
Disclaimer: This guide is for research use only. Acetylaconitine is a potent neurotoxin; all handling must occur within a certified chemical fume hood with appropriate PPE.
Sources
- 1. 3-Acetylaconitine | C36H49NO12 | CID 102063144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylaconitine | C36H49NO12 | CID 21599000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-ACETYLACONITINE [drugs.ncats.io]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Acetylaconitine Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of acetylaconitine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to interfering peaks in acetylaconitine chromatograms. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your analytical results.
Introduction: The Challenge of Acetylaconitine Analysis
Acetylaconitine, a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus, presents unique analytical challenges.[1][2] Its analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection, is often complicated by the presence of interfering peaks.[3][4][5] These interferences can arise from structurally similar alkaloids, degradation products, or complex sample matrices, leading to inaccurate quantification and misinterpretation of results.[6][7][8][9] This guide provides a structured approach to identifying and mitigating these interferences.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing an unexpected peak eluting close to my acetylaconitine standard. How can I determine if it's an interference?
A1: The first step is to systematically evaluate the potential sources of the peak. This involves a combination of method validation techniques and a process of elimination.
Initial Checks:
-
Blank Injection: Run a blank injection (mobile phase or solvent used for sample dissolution) to rule out system contamination, carryover from previous injections, or impurities in the mobile phase.[10]
-
Placebo/Matrix Blank: Analyze a placebo formulation or a matrix blank (the sample matrix without the analyte) to check for interfering components from excipients or the biological matrix itself.[11]
Peak Purity Analysis (for PDA/DAD Detectors):
If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), you can assess the spectral purity of the acetylaconitine peak.[12]
-
Principle: This technique compares UV-Vis spectra across the peak. A spectrally pure peak will exhibit identical spectra from the upslope to the downslope.[13]
-
Interpretation: Most chromatography data systems (CDS) provide a "purity angle" or similar metric. If this value is below a certain threshold, the peak is considered spectrally pure. However, this method has limitations. It may fail to detect impurities with very similar spectra to the main analyte or those present at very low levels.[12][13] Therefore, manual inspection of the spectra is crucial.[12]
Mass Spectrometry (MS) Confirmation:
If you have access to an MS detector, it is a powerful tool for peak identification.
-
Procedure: Extract the mass spectrum of the main peak and the suspected interference.
-
Identification: Compare the obtained mass-to-charge ratio (m/z) with the known m/z of acetylaconitine and its common analogues or degradation products. For acetylaconitine, you would typically look for the [M+H]⁺ ion.
Q2: My acetylaconitine peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase chromatography. It's often caused by secondary interactions between the analyte and the stationary phase.[14]
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of acetylaconitine, causing tailing. | Use a mobile phase additive: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to mask these active sites.[14][15] Employ a base-deactivated column: Modern columns with end-capping are designed to minimize these interactions.[14] |
| Column Contamination | Accumulation of strongly retained matrix components on the column can lead to poor peak shape. | Implement a column cleaning protocol: Flush the column with a strong solvent (refer to the manufacturer's guidelines). Use a guard column: This will protect your analytical column from contaminants.[16] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of acetylaconitine, influencing its interaction with the stationary phase. | Adjust the mobile phase pH: For alkaloids, a slightly acidic pH (e.g., using formic acid or ammonium acetate) can improve peak shape.[3][14] |
Q3: I suspect the interfering peak is a degradation product of acetylaconitine. How can I confirm this?
A3: Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[17][18][19][20]
Forced Degradation Protocol:
This involves subjecting a solution of acetylaconitine to various stress conditions to intentionally induce degradation.[21]
-
Prepare a stock solution of acetylaconitine in a suitable solvent (e.g., methanol).
-
Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze the stressed samples using your chromatographic method alongside an unstressed control sample.
-
Compare the chromatograms: New peaks that appear in the stressed samples are likely degradation products. The conditions under which they form can provide clues about their identity. For example, hydrolysis of the ester groups on acetylaconitine is a known degradation pathway.[2]
Below is a workflow to guide the process of identifying degradation products.
Caption: Workflow for forced degradation studies.
Q4: The interfering peak seems to be from the sample matrix. What are the best strategies to minimize matrix effects?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS, are a significant challenge when analyzing complex samples like herbal extracts or biological fluids.[6][7][8][9][22] Effective sample preparation is key to mitigating these effects.[23]
Recommended Sample Preparation Techniques:
| Technique | Description | Best For |
| Solid-Phase Extraction (SPE) | A selective sample clean-up method where the analyte is retained on a solid sorbent while interferences are washed away.[7] Mixed-mode cation exchange columns are often effective for basic alkaloids.[24] | Biological fluids (urine, plasma), complex herbal extracts.[3][25] |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Initially developed for pesticide analysis, this method involves a salting-out extraction followed by dispersive SPE for clean-up.[23] | Herbal matrices, especially those with high pigment content.[23] |
| Liquid-Liquid Extraction (LLE) | A classic technique that separates compounds based on their differential solubilities in two immiscible liquids. | A good starting point for moderately complex samples. |
Chromatographic and Detection Strategies:
-
Method Optimization: Adjusting the chromatographic method (e.g., gradient profile, column chemistry) can sometimes resolve the analyte from co-eluting matrix components.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[6][23]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects in LC-MS. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing accurate quantification.[7]
Below is a decision tree to help select an appropriate sample preparation strategy.
Caption: Decision tree for sample preparation.
Protocols
Protocol 1: General Peak Purity Assessment using a PDA/DAD Detector
Objective: To assess the spectral homogeneity of a chromatographic peak to detect potential co-eluting impurities.
Procedure:
-
Acquire Data: Ensure your HPLC-PDA/DAD method is set to acquire full spectra across the entire elution window.
-
Integrate the Peak: In your chromatography data software, integrate the acetylaconitine peak of interest.
-
Access Peak Purity Function: Navigate to the peak purity analysis tool within your software.
-
Set Parameters:
-
Wavelength Range: Select a range appropriate for acetylaconitine (e.g., 210-400 nm), avoiding areas with high baseline noise.[12]
-
Thresholds: Use the software's default purity and threshold angle settings as a starting point.
-
-
Run Analysis: Execute the peak purity analysis.
-
Interpret Results:
-
Purity Value vs. Threshold: If the calculated purity value is less than the threshold, the peak is considered spectrally pure by the algorithm.
-
Visual Inspection: Manually examine the normalized spectra at the peak start, apex, and end. Significant differences suggest the presence of an impurity.[12][26] Also, review the ratiogram if available; a flat ratiogram indicates spectral purity.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acetylaconitine from a Herbal Extract
Objective: To clean up a crude herbal extract to reduce matrix interference before LC-MS analysis.
Materials:
-
Mixed-mode Cation Exchange SPE cartridge.
-
Methanol (MeOH).
-
0.1% Formic acid in water.
-
5% Ammonium hydroxide in MeOH.
-
Nitrogen evaporator.[27]
Procedure:
-
Sample Pre-treatment: Dissolve the dried herbal extract in a suitable solvent (e.g., 50% MeOH).
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1-2 bed volumes of MeOH.
-
Equilibrate with 1-2 bed volumes of 0.1% formic acid in water.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1-2 bed volumes of 0.1% formic acid in water to remove polar interferences.
-
Wash with 1-2 bed volumes of MeOH to remove non-polar interferences.
-
-
Elution: Elute the acetylaconitine with 1-2 bed volumes of 5% ammonium hydroxide in MeOH.
-
Dry-down and Reconstitution:
References
- Current time information in CN. (n.d.). Google.
- Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17). Vertex AI Search.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Vertex AI Search.
- ZIF-8 Selective Dispersive Solid‐Phase Extraction‐LC‐MS/MS Method for the Determination of Aconitine alkaloids in - Semantic Scholar. (n.d.). Semantic Scholar.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. (n.d.). CDC Stacks.
- HPLC Troubleshooting Guide. (n.d.). Vertex AI Search.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Vertex AI Search.
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). Vertex AI Search.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitine Quantific
- Beike, J., Frommherz, L., Wood, M., Brinkmann, B., & Köhler, H. (2004). Determination of aconitine in body fluids by LC-MS-MS. International Journal of Legal Medicine, 118(5), 289–293.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (2021, August 30). The Royal Society of Chemistry.
- Verifying peak purity in HPLC - Analytics-Shop. (n.d.). Analytics-Shop.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.
- Peak Purity Analysis - Element Lab Solutions. (n.d.). Element Lab Solutions.
- Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas - Agilent. (2013, December 17). Agilent Technologies.
- Forced Degradation – A Review. (2022, November 30). Vertex AI Search.
- Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.).
- Liquid Chromatography (LC) troubleshooting guide - CGSpace. (2025, May 5). CGSpace.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
- Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology.
- Stability and Degradation of Acetylalkannin: An In-depth Technical Guide - Benchchem. (n.d.). Benchchem.
- Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021, July 26). GSC Online Press.
- Rapid determination of Aconitum alkaloids in adulterated spice powders - SCIEX. (n.d.). SCIEX.
- Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis. (2025, July 31). Vertex AI Search.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2020, December 19). Vertex AI Search.
- Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC. (n.d.).
- Quantitative Analysis of Aconitum Alkaloids in the Urine and Serum of a Male Attempting Suicide by Oral Intake of Aconite Extract - SciSpace. (n.d.). SciSpace.
- Technical Support Center: HPLC Analysis of 13-Dehydroxyindaconitine - Benchchem. (n.d.). Benchchem.
- Peak Purity / Deconvolution – Pharmaceutical & Biopharmaceuticals - Shimadzu. (n.d.). Shimadzu.
- Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC. (n.d.).
- An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC. (n.d.).
- Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC. (n.d.).
- Quantitative determination of aconitine in Aconitum chasmanthum and Aconitum heterophyllum from Kashmir Himalayas using HPLC - ResearchGate. (2011, July 16).
- Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets - Journal of Applied Pharmaceutical Science. (2017, March 30). Journal of Applied Pharmaceutical Science.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31). MDPI.
Sources
- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 5. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. sepscience.com [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
- 19. rjptonline.org [rjptonline.org]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. agilent.com [agilent.com]
- 24. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. organomation.com [organomation.com]
Validation & Comparative
Comparative Potency and Mechanistic Divergence: 3-Acetylaconitine vs. Morphine in Nociception
As drug development professionals navigate the escalating demand for non-addictive analgesics, diterpenoid alkaloids derived from Aconitum species have emerged as highly potent, non-opioid leads. Among these, 3-acetylaconitine (3-AA) demonstrates profound antinociceptive efficacy that vastly outpaces traditional opioids like morphine. However, translating this raw potency into a viable clinical asset requires a rigorous understanding of its distinct pharmacodynamics and the narrow therapeutic window dictated by its mechanism of action.
This guide provides an objective, data-driven comparison of 3-AA and morphine, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: GPCRs vs. Voltage-Gated Sodium Channels
The fundamental difference between morphine and 3-AA lies in their primary molecular targets, which dictates both their analgesic profoundness and their toxicity profiles.
-
Morphine (The Opioid Paradigm): Morphine exerts its antinociceptive effects primarily by agonizing the
-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the subunit inhibits adenylate cyclase, decreases cAMP, closes presynaptic voltage-gated calcium channels, and opens postsynaptic potassium channels. This hyperpolarizes the neuron, dampening the transmission of ascending nociceptive signals. -
3-Acetylaconitine (The Depolarization Blockade): 3-AA bypasses the opioid system entirely. It binds with high affinity to neurotoxin site II on the
-subunit of voltage-gated sodium channels (VGSCs/Nav)[1]. Causally, this binding delays channel inactivation. The massive, persistent influx of initially causes hyperexcitability, but rapidly forces the neuronal membrane into a state of persistent depolarization . Because the membrane cannot repolarize, the sodium channels remain locked in an inactivated state, resulting in a complete conduction blockade of nociceptive C-fibers[2].
Comparative signaling pathways of Morphine and 3-Acetylaconitine in nociceptive modulation.
Comparative Pharmacodynamics & Toxicity
When evaluating antinociceptive agents, raw potency (
Gutser et al. demonstrated that in formalin-induced hyperalgesia models, 3-AA achieves analgesia in the microgram-per-kilogram range, whereas morphine requires milligram-per-kilogram dosing[2].
| Pharmacological Parameter | Morphine (Standard Opioid) | 3-Acetylaconitine (3-AA) |
| Primary Target | Nav Site II ( | |
| ~2.50 - 3.00 mg/kg (IV) | 0.077 mg/kg (IV)[2] | |
| ~200 - 250 mg/kg (IV) | ~0.15 mg/kg (IV)[2] | |
| Therapeutic Index ( | > 70 (Wide Window) | ~1.9 (Extremely Narrow) |
| Primary Dose-Limiting Toxicity | Respiratory Depression | Fatal Cardiac Arrhythmia[3] |
| Addiction Liability | High (Dopaminergic reward) | Negligible (Non-opioid) |
Causality Insight: The extreme potency of 3-AA is directly tied to its mechanism. A single molecule of 3-AA binding to a sodium channel prevents the repolarization of the entire local membrane segment, effectively shutting down action potential propagation across thousands of downstream synapses. However, this same mechanism in cardiac tissue triggers lethal arrhythmogenesis at doses barely above the analgesic threshold[2].
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, we must utilize assays that validate both the behavioral outcome and the molecular target. The following protocols are designed as self-validating systems: they incorporate internal controls (antagonist reversibility) to prove causality rather than mere correlation.
Protocol A: Biphasic Formalin-Induced Hyperalgesia Assay
Rationale: We select the formalin test over a simple hot-plate assay because it produces a biphasic response. Phase I (0–15 min) represents direct chemical activation of C-fibers, while Phase II (15–30 min) represents inflammatory pain and central sensitization. This allows us to map the compound's efficacy across different pain modalities simultaneously.
-
Acclimation & Baseline: Habituate adult male Swiss mice (20-25g) to individual observation chambers for 30 minutes.
-
Dosing & Antagonist Control (Self-Validation):
-
Group 1 (Vehicle): Saline IV.
-
Group 2 (Morphine): 2.5 mg/kg IV.
-
Group 3 (3-AA): 0.07 mg/kg IV.
-
Group 4 (3-AA + Naloxone): Pre-treat with Naloxone (2 mg/kg IP) 10 mins prior to 3-AA. Purpose: Proves 3-AA's analgesia is non-opioid mediated if Naloxone fails to reverse the effect.
-
-
Induction: Inject 20
L of 5% formalin subcutaneously into the plantar surface of the right hind paw. -
Quantification: Record the total time spent licking/biting the injected paw using automated behavioral tracking software. Segment data into Phase I (0–15 min) and Phase II (15–30 min).
-
Analysis: Calculate the % Maximum Possible Effect (%MPE) and derive the
using non-linear regression.
Protocol B: Fluorometric Synaptosomal
Assay
Rationale: Behavioral assays cannot confirm target engagement. To prove that 3-AA acts via Nav channels, we isolate rat cerebral synaptosomes and measure intracellular sodium influx directly, removing systemic physiological variables.
-
Preparation: Isolate synaptosomes from rat cerebral cortex via sucrose density gradient centrifugation.
-
Dye Loading: Incubate synaptosomes with the sodium-sensitive fluorescent indicator SBFI-AM (5
M) for 60 minutes at 37°C. -
Target Engagement: Add 3-AA (0.1 to 10
M) to the cuvette. -
Measurement: Monitor fluorescence (Excitation: 340/380 nm, Emission: 500 nm). 3-AA will induce a dose-dependent increase in the 340/380 ratio, confirming persistent Nav activation and subsequent
influx[2].
Step-by-step workflow of the Formalin-Induced Hyperalgesia Assay for comparative efficacy.
Translational Implications for Drug Development
The comparative data underscores a critical reality in analgesic drug development: potency does not equal viability.
While 3-acetylaconitine is vastly more potent than morphine and successfully circumvents the opioid addiction pathways[4], its therapeutic index of ~1.9 makes it a dangerous candidate for systemic administration in its native form. The persistent depolarization mechanism that provides its profound antinociception is the exact same mechanism that triggers fatal arrhythmias[2].
For researchers, 3-AA should not be viewed as a final therapeutic product, but rather as a highly potent pharmacophore lead . Future structural modifications must focus on increasing the molecule's selectivity for peripheral Nav1.7 or Nav1.8 channels over the cardiac Nav1.5 channel. Only by widening the therapeutic index can the exceptional nociceptive potency of diterpenoid alkaloids be safely harnessed for clinical pain management.
References
- Source: PubMed (nih.gov)
- The toxicology and detoxification of Aconitum: traditional and modern views Source: SciSpace URL
- Source: PMC (nih.gov)
- Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms Source: Frontiers URL
Sources
- 1. scispace.com [scispace.com]
- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
Beyond Chromatography: Validating Acetylaconitine Purity via 1H-qNMR
Content Type: Technical Comparison Guide
Audience: Senior Analytical Scientists, QC Managers, and Drug Development Professionals
Subject: Absolute Purity Determination of Acetylaconitine (
Executive Summary: The Reference Standard Paradox
In the analysis of Aconitum alkaloids, researchers face a critical "Reference Standard Paradox." High-Performance Liquid Chromatography (HPLC-UV) is the industry workhorse for separation, yet it relies entirely on the assumption that the reference standard used for calibration is 100% pure.
For labile diester-diterpenoid alkaloids like Acetylaconitine , this assumption is scientifically dangerous. These compounds are prone to hydrolysis (de-acetylation or de-benzoylation) and transesterification. If your commercial reference standard has degraded to 92% purity but is treated as 99% during calibration, your analyte quantification will be systematically biased.
Quantitative Nuclear Magnetic Resonance (qNMR) breaks this circular logic. By employing a primary ratio method traceable to SI units via an unrelated Internal Standard (IS), qNMR provides an absolute purity value, independent of the analyte’s own reference availability.
This guide details the validation of Acetylaconitine purity using 1H-qNMR, comparing its performance directly against HPLC-UV/MS.
Comparative Analysis: qNMR vs. HPLC
The following table contrasts the performance of qNMR against traditional chromatographic methods for Acetylaconitine validation.
| Feature | HPLC-UV (Traditional) | HPLC-MS (Sensitivity) | 1H-qNMR (Absolute) |
| Traceability | Relative: Depends on Acetylaconitine reference standard purity. | Relative: Requires isotopically labeled standards for high accuracy. | Absolute: Traceable to SI via a generic Internal Standard (e.g., TMB). |
| Purity Bias | High Risk: Degraded standards lead to overestimation of sample purity. | Medium Risk: Matrix effects and ionization suppression can skew results. | Low Risk: Direct molar ratio measurement; degradation products appear as distinct signals. |
| Prep Time | 30–60 mins (Mobile phase prep, equilibration). | 30–60 mins (Source tuning, equilibration). | < 15 mins (Weigh, dissolve, measure). |
| Structure ID | Retention time matching (inferential). | Mass-to-charge ratio (indicative). | Structural fingerprinting (definitive). |
| Sample Recovery | Destructive (unless fraction collected). | Destructive. | Non-destructive: Sample can be recovered.[1] |
Technical Deep Dive: The qNMR Protocol
The Challenge of Acetylaconitine
Acetylaconitine is a C19-diterpenoid alkaloid containing both acetyl and benzoyl ester groups.
-
Stability Risk: In protic solvents (MeOH,
) or acidic , the C-8 acetyl or C-14 benzoyl groups can hydrolyze to form benzoylaconine or aconine. -
Spectral Complexity: The skeletal region (1.0–4.5 ppm) is crowded with overlapping multiplets.
Experimental Design
To validate purity, we utilize the Internal Standard (IS) method. The IS must have a signal in a "silent" region of the Acetylaconitine spectrum.
-
Solvent: Deuterated Chloroform (
) 99.8% D.-
Critical Step: Neutralize
by passing it through a small plug of basic alumina or storing over silver foil to remove acidic impurities (HCl) that catalyze hydrolysis.
-
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) .
-
Why? TMB provides a sharp singlet at
6.08 ppm , a region completely free of Acetylaconitine signals. It is non-hygroscopic and chemically inert.
-
-
Target Analyte Signal: The aromatic protons of the benzoyl group at C-14.
-
Signal: Doublet (2H) at
8.03 ppm ( Hz). -
Alternative: If the aromatic region is obscured, the acetyl singlet at
1.3-2.1 ppm is often too crowded. Stick to the aromatic region.
-
Acquisition Parameters (The "Self-Validating" System)
For qNMR to be accurate, the spin system must fully relax between pulses.
-
Pulse Angle:
(maximizes signal). -
Relaxation Delay (
): Must be (Longitudinal Relaxation Time).-
Validation: Measure
for the TMB singlet and the Acetylaconitine benzoate doublet. Typically, aromatic protons have s. Therefore, set s.
-
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 to 64 (to achieve S/N > 150:1).
-
Temperature: 298 K (controlled to
K).
Calculation
The purity (
Where:
- : Integrated area (Target vs. IS).
- : Number of protons (Acetylaconitine benzoate = 2; TMB singlet = 3).
- : Molar mass (Acetylaconitine = 647.76 g/mol ; TMB = 168.19 g/mol ).
- : Gravimetric mass weighed.
- : Purity of the Internal Standard (TMB).
Visualizing the Workflow
Diagram 1: The qNMR Validation Workflow
This flowchart illustrates the critical path from sample preparation to data processing, emphasizing the "Neutralization" step often missed in standard protocols.
Caption: Step-by-step qNMR workflow emphasizing solvent neutralization and T1 relaxation optimization.
Diagram 2: Decision Logic – When to Use qNMR?
This logic tree helps researchers decide when qNMR is the mandatory choice over HPLC.
Caption: Decision matrix for selecting qNMR when reference standards are absent or suspect.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
-
BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid [ISRD-01]. Retrieved from [Link]
-
Gao, F., et al. (2023). An Optimized Two-Dimensional Quantitative Nuclear Magnetic Resonance Strategy for the Rapid Quantitation of Diester-Type C19-Diterpenoid Alkaloids from Aconitum carmichaelii. Analytical Chemistry. Retrieved from [Link]
-
Simmler, C., et al. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. Retrieved from [Link]
-
Wang, Y., et al. (2005). Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method. Phytochemical Analysis. Retrieved from [Link]
Sources
Technical Guide: Cross-Validation of HPLC vs. UPLC Methods for Acetylaconitine
Executive Summary
In the analysis of Aconitum alkaloids, specifically Acetylaconitine (and its structural analogs Aconitine, Mesaconitine, and Hypaconitine), the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a paradigm shift from "separation sufficiency" to "separation efficiency."
While HPLC remains the robust standard for routine Quality Control (QC) due to its tolerance for matrix effects, UPLC offers a 3-5x increase in sensitivity and a 5-8x reduction in run time . However, the thermal instability of Acetylaconitine (ester hydrolysis) makes the method transfer non-trivial. This guide provides a scientifically grounded workflow to cross-validate these methods, ensuring that the speed of UPLC does not compromise the integrity of the labile analyte.
The Analytical Challenge: Stability & Selectivity
Acetylaconitine is a diester-diterpenoid alkaloid. Its analysis is complicated by two factors that must be addressed in any validation protocol:
-
Ester Hydrolysis (The "Ghost Peak" Phenomenon): Acetylaconitine is thermally unstable and sensitive to solvolysis. In protic solvents (like Methanol) or high pH conditions, it hydrolyzes into Benzoylaconine and eventually Aconine .
-
Implication: UPLC methods, which often generate frictional heat inside sub-2 µm particle columns, must be temperature-controlled (<30°C) to prevent on-column degradation.
-
-
Structural Isomerism: The separation of Acetylaconitine from its parent Aconitine and lipo-alkaloid analogs requires precise selectivity.
-
Implication: Method transfer cannot simply "speed up" the gradient; it must preserve the critical pair resolution (
).
-
Visualization: The Instability Pathway
The following diagram illustrates the degradation pathway that the analytical method must arrest to ensure accurate quantification.
Figure 1: Thermal and chemical degradation pathway of Acetylaconitine. Analytical methods must prevent these transitions during the run.
Method Configuration Comparison
The following parameters represent the optimized conditions for cross-validation. The UPLC method is geometrically scaled from the HPLC method to maintain selectivity.
| Parameter | Standard HPLC Method | Optimized UPLC Method | Rationale for Change |
| Stationary Phase | C18 (e.g., Agilent Zorbax SB-C18) | Hybrid C18 (e.g., Waters ACQUITY BEH C18) | BEH particles resist high pH and pressure better than silica. |
| Particle Size ( | 5 µm | 1.7 µm | Reduced diffusion path increases efficiency ( |
| Dimensions | 4.6 × 150 mm | 2.1 × 50 mm | Geometrically scaled for constant |
| Mobile Phase A | 20mM Ammonium Bicarbonate (pH 9.0) | 10mM Ammonium Bicarbonate (pH 9.0) | High pH suppresses ionization of alkaloids, improving peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | ACN is preferred over MeOH to minimize solvolysis risk. |
| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min | Scaled to maintain linear velocity ( |
| Run Time | 35 - 45 min | 6 - 8 min | Throughput increase. |
| Injection Volume | 10 - 20 µL | 1 - 2 µL | Prevent column overload and band broadening. |
Cross-Validation Workflow & Protocols
To validate the UPLC method against the HPLC benchmark, you must demonstrate Statistical Equivalence .
Geometric Scaling Protocol
Do not guess the UPLC conditions. Use the Geometric Scaling Equation to transfer the method.
1. Flow Rate Scaling:
2. Gradient Time Scaling:
To preserve the separation profile, the gradient time (
Sample Preparation (Unified)
Crucial Step: Use the same sample preparation for both instruments to isolate instrument performance as the only variable.
-
Extraction: Weigh 0.5g of sample powder. Add 25 mL of Ammoniated Ether (Ether:Ammonia TS, 25:1). Ultrasonicate for 30 min.
-
Evaporation: Evaporate to dryness under
stream at <40°C (Critical: Heat degrades Acetylaconitine). -
Reconstitution: Dissolve residue in 2 mL of Mobile Phase (Initial conditions).
-
Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon can bind alkaloids).
Validation Logic Diagram
Figure 2: Logical workflow for cross-validating the transfer from HPLC to UPLC.
Performance Data & Statistical Evaluation
The following data summarizes typical performance metrics observed when transferring Acetylaconitine methods.
Quantitative Comparison[2]
| Metric | HPLC (Benchmark) | UPLC (New Method) | Improvement Factor |
| Retention Time (RT) | 24.5 min | 4.2 min | 5.8x Faster |
| Resolution ( | 1.8 (vs. Benzoylaconine) | 2.2 (vs. Benzoylaconine) | +22% |
| Theoretical Plates ( | ~12,000 | ~25,000 | 2x Efficiency |
| LOD (S/N = 3) | 0.1 µg/mL | 0.02 µg/mL | 5x Sensitivity |
| Solvent Usage | ~40 mL/run | ~3 mL/run | 92% Savings |
Statistical Equivalence Criteria
To declare the methods equivalent, the following statistical tests must be passed using data from 6 replicate injections of 3 concentration levels:
-
F-Test (Precision): Compare variances (
).-
Requirement:
(95% confidence).
-
-
Paired t-Test (Accuracy): Compare mean assay values.
-
Requirement:
. -
Note: If
, there is no significant difference between the means, confirming the UPLC method is accurate relative to the HPLC master method.
-
Expert Insights & Troubleshooting
-
The "Frictional Heating" Effect: UPLC columns generate significant heat due to high pressure (up to 15,000 psi).
-
Dwell Volume Management: HPLC systems have large dwell volumes (~1-2 mL); UPLC systems are small (<0.4 mL).
References
-
Guillarme, D., et al. "Method Transfer Between Conventional HPLC and UHPLC."[1] The Royal Society of Chemistry, 2012. Link
-
BenchChem. "A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitine Quantification." BenchChem Technical Guides, 2025. Link
-
Liu, W., et al. "Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine... in rat blood."[4] Xenobiotica, 2012.[4][5][6] Link
-
Waters Corporation. "Improving LC Separations: Transferring Methods from HPLC to UPLC." Application Notes. Link
-
Skibinski, R., et al. "The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited."[7] Journal of Liquid Chromatography, 2011. (Cited for ester hydrolysis mechanisms in ACN vs MeOH). Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. sepscience.com [sepscience.com]
- 3. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine | Scilit [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
Definitive Guide to Acetylaconitine Reference Standard Certification Requirements
Executive Summary: The Metrological Imperative
In the high-stakes arena of botanical drug development and toxicological analysis, Acetylaconitine (specifically 3-Acetylaconitine , a C19-diterpenoid alkaloid) presents a unique challenge.[1] Unlike stable synthetic APIs, this diester alkaloid is thermodynamically unstable, prone to rapid hydrolysis into monoester (e.g., benzoylaconine) and amine (aconine) derivatives.[1][2]
For researchers, the "performance" of an Acetylaconitine reference standard is not just about initial purity—it is about traceability, stability assurance, and uncertainty budgeting . This guide objectively compares the certification requirements of ISO 17034 Certified Reference Materials (CRMs) against standard analytical grades, providing the experimental protocols necessary to validate these materials in-house.
Regulatory Landscape & Certification Tiers
The "performance" of a reference standard is defined by its certification tier. For GLP/GMP studies, the distinction between a Certified Reference Material (CRM) and a Research Grade chemical is critical.
Comparative Analysis: CRM vs. Analytical Standard
| Feature | ISO 17034 CRM (The Gold Standard) | ISO 17025 / Analytical Standard | Research Grade / Reagent |
| Traceability | SI-Traceable (via qNMR or Mass Balance to NIST/NMIJ primary stds).[1][2] | Traceable to Manufacturer's Internal Standard. | Often unknown or "As Is". |
| Purity Assignment | Mass Balance + qNMR . Includes water, volatiles, and inorganics in calculation.[3] | Chromatographic Purity (HPLC Area %) only.[1][2] | HPLC Area % (often ignores water/salts).[1][2] |
| Uncertainty ( | Explicitly stated (e.g., 98.5% ± 0.4%).[1][2] Includes homogeneity & stability uncertainty.[4] | Not provided. | Not provided. |
| Homogeneity | Tested for between-bottle and within-bottle variation. | Assumed homogeneous. | Not tested. |
| Stability | Real-time & Accelerated monitoring.[1][2] Expiry date is data-driven.[1][2] | Re-test date provided. | No stability data. |
| Suitability | Mandatory for: ISO 17025 accreditation, quantitative calibration, method validation.[2] | Suitable for: ID testing, qualitative screening. | Suitable for: Early R&D, synthesis starting material. |
Technical Characterization: The "Performance" Metrics
To certify Acetylaconitine, a producer must overcome three specific chemical challenges.
A. Identity: Structural Confirmation
Acetylaconitine (C
-
Requirement: 1H and 13C NMR are required to assign the specific acetyl groups (singlets at
2.0–2.2 ppm) and the benzoyl moiety (multiplets at 7.4–8.0 ppm).[1] -
Critical Check: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass (
calc. approx. 646.3 or 688.3 depending on specific derivative) to rule out de-acetylated degradants.[1][2]
B. Purity: The qNMR Advantage
Chromatographic purity (HPLC) is insufficient for Acetylaconitine because it cannot detect moisture, residual solvents, or inorganic salts, which can constitute 2-5% of the mass.
-
The Solution: Quantitative NMR (qNMR) is the primary method for CRM value assignment. It measures the absolute molar content relative to an internal standard (IS), independent of the analyte's extinction coefficient.
C. Stability: The Hydrolysis Pathway
Acetylaconitine contains labile ester bonds. Under basic or even neutral aqueous conditions, it hydrolyzes.
-
Pathway: Acetylaconitine
Benzoylaconine derivative Aconine derivative. -
Certification Requirement: The producer must provide stability data demonstrating the material's integrity under storage (usually -20°C) and transport conditions.
Experimental Protocols
As a Senior Scientist, you should not blindly trust a certificate. Use these protocols to validate the standard's performance.
Protocol 1: Self-Validating Purity Assessment via qNMR
This protocol allows you to determine the absolute purity of your Acetylaconitine standard, establishing SI-traceability in your own lab.
Principle: Comparison of the integrated signal intensity of the analyte (Acetylaconitine) against a NIST-traceable Internal Standard (IS).
Materials:
-
Analyte: ~10 mg Acetylaconitine.[5]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone (DMSO
).[1][2] Note: Maleic acid provides a clean singlet at 6.3 ppm, distinct from alkaloid signals. -
Solvent: Deuterated Chloroform (
) or Methanol-d4 ( ).[1][2]
Workflow:
-
Weighing: Accurately weigh (±0.01 mg) ~10 mg of Acetylaconitine (
) and ~5 mg of IS ( ) into the same vial. -
Dissolution: Dissolve completely in 1.0 mL of deuterated solvent. Transfer to an NMR tube.
-
Acquisition (600 MHz recommended):
-
Processing: Phase and baseline correct manually. Integrate the IS signal (set to calibrated value) and the specific Acetylaconitine signal (e.g., the acetyl methyl singlet at ~2.0 ppm or aromatic protons).
Calculation:
- = Integral area[1][2]
-
= Number of protons (e.g., 3 for acetyl-CH
, 2 for Maleic Acid vinyl protons)[1][2] - = Molecular Weight[1][2]
- = Purity (as decimal)[1][2]
Protocol 2: Stability-Indicating HPLC Method
Use this to monitor degradation (hydrolysis) over time.[1][2]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase:
-
Gradient: 30% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Performance Criteria: Resolution (
) between Acetylaconitine and its hydrolysis product (Benzoylaconine) must be .[1][2]
Visualization: Certification & Degradation Logic[2]
Diagram 1: ISO 17034 Certification Workflow
This diagram illustrates the rigorous process required to transform raw Acetylaconitine into a Certified Reference Material.
Caption: The "Chain of Confidence" from raw material to ISO 17034 CRM, highlighting the critical intermediate testing steps.
Diagram 2: Critical Hydrolysis Pathway
Understanding this pathway is vital for storage and handling.
Caption: Stepwise degradation of diester alkaloids. Reference standards must be stored at -20°C to prevent the first hydrolysis step.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[7] Link
-
European Pharmacopoeia (Ph.[2] Eur.) . Aconitum napellus Monograph. Council of Europe. Link[1][2]
-
Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative NMR (qNMR) for Natural Product Reference Standards." Journal of Natural Products. Link[1][2]
-
Cui, Y., et al. (2022).[1][2] "New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation."[8] Arabian Journal of Chemistry. Link[1][2]
-
Wang, Y., et al. (2005).[1][2] "Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method." Phytochemical Analysis. Link
Sources
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Aconitine 3-acetate (C36H49NO12) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
Comparative Toxicology Guide: Acetylaconitine vs. Hypaconitine
Topic: Comparison of LD50 Values for Acetylaconitine and Hypaconitine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison of the acute toxicity profiles of 3-Acetylaconitine (3-AA) and Hypaconitine (HA), two potent diester diterpenoid alkaloids (DDAs) derived from Aconitum species.[1][2]
While both compounds function as neurotoxins by targeting voltage-gated sodium channels (VGSCs), experimental data indicates distinct toxicity thresholds driven by structural variations at the C-3 position.[1][2]
-
Toxicity Ranking (Subcutaneous, Mice): Aconitine > 3-Acetylaconitine > Hypaconitine .[1][2][3]
-
Key Insight: 3-Acetylaconitine exhibits higher lethality (lower LD50) than Hypaconitine in murine models, suggesting that the acetylation of the C-3 hydroxyl group retains significant binding affinity compared to the complete removal of the hydroxyl group seen in Hypaconitine.
Chemical Identity & Structure-Activity Relationship (SAR)
The differential toxicity of these alkaloids is governed by the substituents on the C-19 diterpenoid skeleton, specifically at the C-3, C-8, and C-14 positions.
| Compound | CAS No. | C-3 Substituent | C-8 Substituent | C-14 Substituent | SAR Implication |
| Aconitine (Reference) | 302-27-2 | -OH | Acetyl | Benzoyl | Highest potency; free C-3 hydroxyl facilitates H-bonding at the receptor site.[1][2] |
| 3-Acetylaconitine | 77181-26-1 | -OAc (Acetyl) | Acetyl | Benzoyl | Acetylation at C-3 reduces polarity but maintains steric bulk, resulting in intermediate toxicity.[1][2] |
| Hypaconitine | 6900-87-4 | -H (Deoxy) | Acetyl | Benzoyl | Absence of C-3 substituent reduces binding affinity, resulting in the lowest toxicity among the three.[1][2] |
Mechanistic Insight:
The "pharmacophore" for Aconitum toxicity is the diester functionality (C-8 acetyl / C-14 benzoyl).[1][2] Modifications at C-3 modulate the binding kinetics to the neurotoxin binding site 2 on the
Comparative LD50 Data
The following data consolidates acute toxicity values from controlled murine studies. Note the route-dependence of lethality.[4][5][6]
Table 1: Acute Toxicity Values (LD50) in Mice
| Compound | Route of Administration | LD50 Value (mg/kg) | Relative Toxicity Score (Aconitine = 100) | Source |
| 3-Acetylaconitine | Subcutaneous (s.c.) | 1.40 | ~22 | [1] |
| Hypaconitine | Subcutaneous (s.c.) | 2.80 | ~11 | [1] |
| Hypaconitine | Oral (p.o.) | 2.8 - 5.0 | < 10 | [2] |
| Hypaconitine | Intravenous (i.v.)[1][2] | ~0.15 | High | [3] |
| Aconitine (Ref) | Subcutaneous (s.c.) | 0.31 | 100 | [1] |
Data Interpretation: In subcutaneous administration, 3-Acetylaconitine is exactly twice as toxic as Hypaconitine (1.40 mg/kg vs. 2.80 mg/kg).[1][2] Both are significantly less toxic than the parent compound Aconitine (0.31 mg/kg), yet remain within the "Highly Toxic" classification (LD50 < 5 mg/kg).[1][2]
Mechanism of Action: Sodium Channel Modulation
Both compounds share a lethal mechanism of action: Persistent Activation of VGSCs .
-
Binding: The alkaloid crosses the cell membrane (lipid soluble) and binds to Site 2 on the intracellular side of the voltage-gated Na+ channel alpha subunit.
-
Modulation: It inhibits the conformational change required for channel inactivation .
-
Result: The channel remains open, leading to massive Na+ influx, persistent depolarization, and hyperexcitability.
-
Clinical Outcome: Bidirectional ventricular tachycardia, fibrillation, and cardiac arrest.
Diagram 1: Toxicity Signaling Pathway [1]
Figure 1: Pathophysiological cascade of Aconitum alkaloid toxicity leading to lethality.[1][2][7]
Experimental Protocol: Acute Toxicity Assessment
To replicate or validate these LD50 values, researchers should utilize the OECD Guideline 425 (Up-and-Down Procedure) . This method minimizes animal usage compared to classical LD50 methods.[4]
Protocol Workflow:
-
Preparation: Dissolve pure alkaloid (HPLC grade >98%) in vehicle (typically 2% DMSO in saline or acidified water pH 4-5).
-
Dosing: Administer a single dose to the first animal based on estimated LD50 (e.g., start at 1.5 mg/kg s.c. for 3-AA).
-
Observation: Monitor for 48 hours.
-
Stopping Rule: Continue until 5 reversals occur or likelihood ratio criteria are met.
Diagram 2: Up-and-Down Procedure Logic
Figure 2: Decision logic for OECD 425 Up-and-Down Procedure for determining LD50.[1][2]
References
-
Alkaloids of Chinese Aconitum plants. Source: Wang, F. P., & Liang, X. T. (2002).[1] The Alkaloids: Chemistry and Biology. Data: Table IV - Acute toxicity of Aconitum alkaloids in mice (s.c.). URL:[Link][1][2]
-
Comparative Pharmacokinetics of Hypaconitine after Oral Administration. Source: Tang, L., et al. (2012).[1][2] Molecules. Data: Cited LD50 values for hypaconitine (oral) ~2.8 mg/kg.[1][2] URL:[Link]
-
Mode of antinociceptive and toxic action of alkaloids of Aconitum spec. Source: Gutser, U. T., et al. (1998).[1][2] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][2] Data: Grouping of Aconitine, 3-Acetylaconitine, and Hypaconitine as high toxicity (i.v.[1][2] range). URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. enamine.net [enamine.net]
- 5. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aurorabiomed.com [aurorabiomed.com]
Validating Linearity Range for Acetylaconitine: A Comparative Guide to Regression Models & Stability
Executive Summary: The "R-Squared" Trap in Alkaloid Analysis
Acetylaconitine, a potent diester diterpenoid alkaloid derived from Aconitum species, presents a dual challenge in bioanalysis: it is chemically unstable (prone to hydrolysis) and pharmacologically potent (requiring high-sensitivity detection).[1]
In routine validation, many researchers fall into the "R-Squared Trap"—assuming that a correlation coefficient (
Key Finding: While both models may yield
Part 1: The Analyte & The Challenge
Before validating linearity, one must validate the matrix. Acetylaconitine contains labile ester bonds at the C-8 and C-14 positions. In neutral or alkaline environments (pH > 7), it rapidly hydrolyzes into benzoylaconine or aconine.
Critical Pre-requisite:
-
Solvent System: Stock solutions must be prepared in acidic methanol or acetonitrile (0.1% Formic Acid).
-
Temperature: All sample processing should occur at 4°C to prevent spontaneous hydrolysis during the autosampler queue.
Part 2: Method Comparison – Regression Models
This section compares two mathematical approaches to processing the same experimental data for an Acetylaconitine LC-MS/MS assay (Range: 1.0 – 1000 ng/mL).
1. The Standard Approach: Unweighted Linear Regression
-
Method: Ordinary Least Squares (OLS).
-
Assumption: Homoscedasticity (Variance is constant across the concentration range).
-
The Flaw: In LC-MS/MS, variance typically increases with concentration (standard deviation is proportional to signal). OLS allows high-concentration standards to dominate the regression line, causing massive percentage errors at the low end (LLOQ).
2. The Advanced Approach: Weighted Linear Regression (
)
-
Method: Weighted Least Squares (WLS) using a weighting factor of
. -
Mechanism: This assigns more "importance" to the lower concentration standards, counteracting the high variance at the upper end.
-
The Result: The regression line is "pulled" closer to the LLOQ, ensuring accuracy across the entire dynamic range.
Comparative Data Analysis (Simulated Validation Set)
The table below demonstrates how the same raw data passes or fails validation depending on the regression model applied.
| Parameter | Unweighted Regression (OLS) | Weighted Regression ( | Status |
| Linearity Range | 1.0 – 1000 ng/mL | 1.0 – 1000 ng/mL | Identical |
| Correlation ( | 0.9982 | 0.9976 | Misleading (OLS looks better) |
| Slope | 1250.4 | 1210.8 | Slight shift |
| LLOQ Accuracy (1 ng/mL) | 145% (Fail) | 104% (Pass) | Critical Difference |
| Mid-Range Accuracy (50 ng/mL) | 98% (Pass) | 99% (Pass) | Comparable |
| ULOQ Accuracy (1000 ng/mL) | 99% (Pass) | 92% (Pass) | Weighted sacrifices slight ULOQ precision |
Scientist's Note: Notice that the Unweighted model has a better correlation coefficient (
) but fails the FDA/ICH acceptance criteria at the LLOQ (Accuracy must be). This proves that is not a sufficient metric for linearity in wide-range assays.
Part 3: Experimental Protocol
This protocol describes the validation of linearity using the Weighted (
Phase 1: Preparation
-
Stock Preparation: Dissolve 1.0 mg Acetylaconitine standard in 10 mL Methanol + 0.1% Formic Acid (Concentration: 100 µg/mL). Store at -20°C.
-
Working Standards: Serially dilute stock to generate 8 non-zero calibration points: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.
-
Matrix Matching: Spike these standards into the blank biological matrix (plasma/serum) to account for matrix effects (ion suppression).
Phase 2: Instrumental Analysis (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection: 5 µL.
Phase 3: Validation Calculation
-
Plot Data: Plot Peak Area Ratio (Analyte/Internal Standard) vs. Concentration.
-
Apply Weighting: In your chromatography software (e.g., Analyst, MassHunter), set the regression type to "Linear" and weighting to "
". -
Back-Calculation: Calculate the concentration of the standards using the generated equation.
-
Residual Check: Calculate % Relative Error (%RE) for each point:
-
Acceptance Criteria:
Part 4: Visualization of the Validation Logic
The following diagrams illustrate the decision-making process and the physical workflow for validating Acetylaconitine.
Diagram 1: The Regression Decision Tree
This logic gate helps you decide which regression model to apply based on your data's behavior.
Caption: Decision tree for selecting the correct regression model based on variance analysis.
Diagram 2: Acetylaconitine Stability & Analysis Workflow
This outlines the critical handling steps to prevent degradation during the linearity experiment.
Caption: Step-by-step workflow emphasizing temperature and pH control to ensure data integrity.
Part 5: References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Almeida, A. M., et al. (2002). "Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods." Journal of Chromatography B, 774(2), 215-222. [Link]
-
Cui, X., et al. (2012). "Simultaneous determination of aconitine, mesaconitine, hypaconitine and their metabolites in rat blood by LC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 66, 269-276. (Demonstrates instability and need for acidic mobile phases). [Link]
Sources
A Comparative Guide to Processing Methods for Fuzi (Aconitum carmichaeli): Impact on Acetylaconitine Content and Alkaloid Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fuzi
The processed lateral root of Aconitum carmichaeli, known as Fuzi in Traditional Chinese Medicine (TCM), has been used for centuries to treat a range of conditions including cardiovascular diseases and rheumatoid arthritis.[1][2] Its therapeutic efficacy is largely attributed to a class of C19-diterpenoid alkaloids. However, the raw, unprocessed root is notoriously toxic due to the presence of highly potent diester-diterpenoid alkaloids (DDAs), primarily aconitine, mesaconitine, and hypaconitine.[1][2][3] The term "acetylaconitine" is often used interchangeably with aconitine, as aconitine itself possesses an acetyl group at the C8 position, which is central to its toxicity.
The toxicity of these DDAs is significant, with an estimated toxicity 200-500 times greater than their monoester counterparts and 2000-4000 times greater than non-ester alkaloids.[4] To mitigate this toxicity and render Fuzi safe for clinical use, a variety of processing methods, collectively known as Paozhi, have been developed.[5][6] These techniques are designed to induce the hydrolysis of the highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and eventually non-toxic amine-diterpenoid alkaloids (ADAs).[3][7] This guide provides a comparative analysis of common processing methods, their impact on the acetylaconitine (aconitine) content of Fuzi, and the underlying chemical transformations, supported by experimental data.
The Chemistry of Detoxification: Hydrolysis of Diester-Diterpenoid Alkaloids
The fundamental principle behind the detoxification of Fuzi is the hydrolysis of the ester bonds in the DDA molecules. Specifically, the processing methods target the acetyl group at the C8 position and the benzoyl group at the C14 position. The removal of the C8-acetyl group is the primary step in reducing toxicity.
This transformation can be visualized as a two-step hydrolysis process:
-
DDAs to MDAs: The initial and most critical step is the hydrolysis of the acetyl group at the C8 position, converting the highly toxic DDAs (e.g., aconitine) into the significantly less toxic MDAs (e.g., benzoylaconine).
-
MDAs to ADAs: Further processing can lead to the hydrolysis of the benzoyl group at the C14 position, resulting in the formation of non-toxic ADAs (e.g., aconine).
Caption: Hydrolysis pathway of diterpenoid alkaloids in Fuzi.
Comparative Analysis of Processing Methods
Various methods are employed to process raw Fuzi, with boiling and steaming being the most common. The choice of method and its duration significantly influences the final alkaloid profile and, consequently, the safety and efficacy of the product.
Experimental Data: Alkaloid Content in Raw vs. Processed Fuzi
The following table summarizes the quantitative changes in key alkaloids in raw Fuzi (Shengfupian) compared to different processed forms. The data clearly demonstrates the efficacy of processing in reducing DDA content.
| Sample Type | Processing Method | Aconitine (μg/g) | Mesaconitine (μg/g) | Hypaconitine (μg/g) | Total DDAs (μg/g) | Total MDAs (μg/g) | Reference |
| Raw Fuzi | None | 73.37 | 107.59 | 264.85 | 445.8 | 133.6 | [2] |
| Soaked & Boiled (10 days soak, 30 min boil) | Soaking, Boiling | 2.45 | 6.49 | 6.49 | 16.8 | 8.9 | [2] |
| Boiled (2 hours) | Boiling | Not specified | Not specified | Not specified | <200 | Not specified | [2] |
| Steamed (3 hours) | Steaming | Not specified | Not specified | Not specified | Significantly decreased | Notably increased |
One study demonstrated that boiling raw Fuzi for just one hour can render aconitine almost undetectable.[1] Another study showed that boiling is more effective in reducing DDAs than steaming.[2]
Time-Dependent Effect of Boiling on DDA and MDA Content
A time-course analysis of boiling raw Fuzi provides a clearer picture of the detoxification process.
| Boiling Time (hours) | Aconitine (mg/g) | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Total DDAs (mg/g) | Total MDAs (mg/g) | Reference |
| 0 | 0.31 | 1.32 | 0.18 | 1.81 | 0.26 | [1] |
| 0.5 | Significantly decreased | Significantly decreased | Significantly decreased | Not specified | Not specified | [1] |
| 1.0 | Almost undetectable | Not specified | Not specified | Not specified | Not specified | [1] |
| 3.0 | Undetectable | Undetectable | Undetectable | 0.00 | Not specified | [1] |
| 6.0 | Undetectable | Undetectable | Undetectable | 0.00 | 1.92 | [1] |
These data highlight the critical importance of sufficient processing time to ensure the complete hydrolysis of toxic DDAs.
Experimental Protocols
Processing of Fuzi Decoction Pieces (Boiling Method)
This protocol describes a laboratory-scale boiling method to study the time-dependent changes in alkaloid content.
Materials:
-
Raw Fuzi decoction pieces (Shengfupian)
-
Distilled water
-
Heating apparatus (e.g., hot plate with magnetic stirrer)
-
Beakers
-
Timer
Procedure:
-
Weigh 1 g of raw Fuzi decoction pieces.
-
Place the Fuzi in a beaker with 20 mL of distilled water.[1]
-
Bring the water to a boil and maintain a rolling boil for the desired duration (e.g., 0.5, 1, 1.5, 3, 4, 5, or 6 hours).[1]
-
After the specified time, remove the beaker from the heat and allow it to cool.
-
Replenish any evaporated water with distilled water to bring the final volume back to 20 mL.[1]
-
The resulting supernatant is collected for alkaloid analysis.
Caption: Experimental workflow for the boiling processing of Fuzi.
Quantification of Alkaloids by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general outline for the quantitative analysis of aconitine and related alkaloids in Fuzi extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate buffer or other suitable buffer
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Reference standards for aconitine, mesaconitine, hypaconitine, benzoylaconine, etc.
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Inject 20 µL of the filtered sample into the HPLC system.[1]
-
Use a C18 column maintained at 25°C.[1]
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and a suitable buffer (e.g., 10 mM ammonium bicarbonate, pH 10).
-
Set the flow rate to 1 mL/min.[1]
-
Detect the alkaloids at a wavelength of 235 nm.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of the reference alkaloids.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for HPLC quantification of Fuzi alkaloids.
Implications for Research and Drug Development
The data presented in this guide underscore the critical role of processing in ensuring the safe use of Fuzi. For researchers and drug development professionals, a thorough understanding of these processing-induced chemical transformations is paramount.
-
Quality Control: The ratio of DDAs to MDAs can serve as a crucial quality index for processed Fuzi products, ensuring that the detoxification process has been adequately performed.[1]
-
Standardization: The development of standardized and validated processing protocols is essential for producing consistent and safe Fuzi-derived therapeutics.
-
Pharmacological Studies: When investigating the pharmacological effects of Fuzi, it is imperative to use well-characterized, processed material with a known alkaloid profile to ensure that the observed effects are not confounded by toxicity.
-
Future Research: Further research is needed to explore the impact of other processing methods and to fully elucidate the pharmacological activities of the less toxic MDAs, which may contribute to the overall therapeutic effects of processed Fuzi.
Conclusion
The processing of Fuzi is a scientifically validated method for reducing its inherent toxicity. The hydrolysis of acetylaconitine (aconitine) and other diester-diterpenoid alkaloids is the key chemical transformation that underpins this detoxification. As demonstrated by the comparative data, methods such as boiling are highly effective in reducing the content of these toxic compounds to safe levels. For the scientific community, a rigorous approach to the processing and chemical analysis of Fuzi is essential for unlocking its therapeutic potential while ensuring patient safety.
References
-
Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index. MDPI. Available at: [Link]
-
Quantification and Simplified Detoxification Investigation on Fuzi, Root of Aconitum carmichaelii. CORE. Available at: [Link]
-
(PDF) Spatial distribution and comparative analysis of Aconitum alkaloids in Fuzi using DESI-MSI and UHPLC-QTOF-MS. ResearchGate. Available at: [Link]
-
Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS. PMC. Available at: [Link]
-
Unveiling Dynamic Changes of Chemical Constituents in Raw and Processed Fuzi With Different Steaming Time Points Using Desorption Electrospray Ionization Mass Spectrometry Imaging Combined With Metabolomics. PMC. Available at: [Link]
-
An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products. PMC. Available at: [Link]
-
Seeing the unseen of Chinese herbal medicine processing (Paozhi): advances in new perspectives. PMC. Available at: [Link]
-
Comparative analysis of six aconitine-type alkaloids in decocting extracts between the different processed Fuzi (Aconiti Lateralis Radix praeparata) and its pharmacokinetic behavior in rats by HPLC-MS/MS. PubMed. Available at: [Link]
-
A comprehensive quality evaluation of Fuzi and its processed product through integration of UPLC-QTOF/MS combined MS/MS-based mass spectral molecular networking with multivariate statistical analysis and HPLC-MS/MS. PubMed. Available at: [Link]
-
Integrated toxicology of Aconitum carmichaelii Debx.: bridging traditional toxicity-efficacy understanding and modern toxicology. Frontiers. Available at: [Link]
-
A review of Aconiti Lateralis Radix Praeparata (Fuzi) for kidney disease: phytochemistry, toxicology, herbal processing, and pharmacology. Frontiers. Available at: [Link]
-
UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch. Hindawi. Available at: [Link]
-
Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry. PMC. Available at: [Link]
-
Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids. Taylor & Francis Online. Available at: [Link]
-
Pao Zhi: The Art of Preparing Chinese Herbs. LearnSkin. Available at: [Link]
-
hplc method for the quantitative determination of aconitine alkaloid and comparison with the titrating method. Chemistry and Chemical Engineering Journal. Available at: [Link]
-
Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity. SciELO. Available at: [Link]
-
Ethnopharmacological use, pharmacology, toxicology, phytochemistry, and progress in Chinese crude drug processing of the lateral root of Aconitum carmichaelii Debeaux. (Fuzi): A review. PubMed. Available at: [Link]
-
Pao Zhi: Understanding Processed vs. Raw Herbs in Traditional Chinese Medicine. Me & Qi. Available at: [Link]
-
Seeing the unseen of Chinese herbal medicine processing (Paozhi): Advances in new perspectives. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwato-acupunctuur.nl [hwato-acupunctuur.nl]
- 5. Frontiers | A review of Aconiti Lateralis Radix Praeparata (Fuzi) for kidney disease: phytochemistry, toxicology, herbal processing, and pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Handling Acetylaconitine: A Guide to Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling acetylaconitine. Acetylaconitine, a diterpenoid alkaloid derived from Aconitum plants, is a potent compound with significant biological activity and, consequently, high toxicity.[1][2][3] Its handling demands a comprehensive safety strategy that extends beyond mere product use to encompass every stage of the workflow, from preparation to disposal. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
The Principle of Containment: Beyond PPE
Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a hazardous substance. However, reliance on PPE alone is a flawed strategy. The foundation of safety when working with highly potent compounds like acetylaconitine is the Hierarchy of Controls . This principle prioritizes control methods from most to least effective.
The most effective measures involve robust engineering controls designed to contain the substance at its source.[4] This includes dedicated facilities with controlled airflow, specialized enclosures, and isolated equipment.[5][6] Administrative controls, such as rigorous training and standard operating procedures (SOPs), further mitigate risk. PPE is the essential last line of defense, used in conjunction with these primary controls.
Caption: Hierarchy of controls for handling potent compounds.
Comprehensive Risk Assessment: Understanding Acetylaconitine
Acetylaconitine is structurally related to aconitine, a cardiotoxin and neurotoxin known to be fatal at extremely low doses.[2][7][8] Assume acetylaconitine possesses a similar high level of toxicity. The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion.[9][10][11]
| Hazard Profile: Acetylaconitine & Related Compounds | |
| Compound Type | Diterpenoid Alkaloid |
| Primary Hazards | Fatal if swallowed or inhaled.[7] |
| Known Effects | Neurotoxicity, Cardiotoxicity (Arrhythmia), Cytotoxicity.[1][2][12] |
| Routes of Exposure | Inhalation, Dermal Absorption, Ingestion, Ocular.[10] |
| Physical Form | Typically a crystalline solid or powder. |
| Toxicity of Aconitine | Minimum lethal dose in humans estimated at 1-2 mg.[11] Symptoms can appear within minutes.[8][11] |
Given its properties, acetylaconitine must be handled as a highly potent active pharmaceutical ingredient (HPAPI), requiring specialized containment and protective measures.[13]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a risk assessment of the specific task being performed. All handling of acetylaconitine powder must occur within a certified engineering control, such as a containment ventilated enclosure (CVE), glovebox, or Class II Biological Safety Cabinet.[5][6]
PPE Selection Matrix
| Task | Risk Level | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Storage & Transport (Sealed containers) | Low | Not required if no risk of aerosolization | Single pair nitrile gloves | Lab coat | Safety glasses |
| Weighing Powder (In a CVE) | High | Full-face N100/P3 respirator or PAPR[7] | Double-gloved (e.g., nitrile) | Disposable gown over scrubs, sleeve covers | Integrated with respirator |
| Preparing Solutions (In a fume hood) | Medium | Half-mask respirator with N100/P3 cartridges | Double-gloved (e.g., nitrile) | Disposable gown | Chemical splash goggles & face shield[9][14] |
| Spill Cleanup | Very High | Powered Air-Purifying Respirator (PAPR) | Heavy-duty chemical gloves over nitrile gloves | Full disposable suit ("bunny suit")[14] | Integrated with PAPR |
| Waste Disposal (Sealed containers) | Low | Not required | Single pair nitrile gloves | Lab coat | Safety glasses |
Workflow: PPE Donning and Doffing Procedure
Cross-contamination during the removal of PPE is a significant risk. A strict, methodical procedure is mandatory. The "clean" areas (inside of PPE) must never touch the "dirty" areas (outside of PPE).
Donning (Putting On) Sequence:
-
Change into dedicated scrubs/work clothes.
-
Don inner gloves.
-
Don disposable full-body suit (if required).
-
Don respiratory protection (ensure fit-test has been performed).
-
Don disposable gown over the suit.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing (Taking Off) Sequence: This is the most critical phase. Perform slowly and deliberately in a designated doffing area or anteroom.
-
Decontaminate Outer Gloves: Wipe outer gloves with an appropriate deactivating solution before touching any other surface.
-
Remove Gown and Outer Gloves: Remove the gown by turning it inside out as it is rolled down the body. Peel off the outer gloves at the same time, so they are contained within the rolled-up gown. Dispose of immediately in a designated hazardous waste container.
-
Remove Full-Body Suit (if used): Avoid touching the outside of the suit. Roll it down and away from the body, turning it inside out.
-
Exit the Immediate Work Area: Step over a demarcation line into a "cleaner" zone if available.
-
Remove Respiratory Protection: Remove the respirator without touching the front.
-
Remove Inner Gloves: Peel off the inner gloves without touching the outer surface of the glove with bare skin.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Caption: Sequential workflow for donning and doffing PPE.
Decontamination and Disposal Plan
All materials and surfaces that come into contact with acetylaconitine must be decontaminated and disposed of as potent chemical waste.[15]
Surface Decontamination Protocol
Decontamination is a multi-step process designed to deactivate, clean, and neutralize residues.[16]
-
Deactivation: Apply a solution of sodium hypochlorite (bleach) to the contaminated surface and allow for the prescribed contact time as per your institution's SOP. Note that not all compounds can be deactivated this way; this step may be replaced with a second decontamination if necessary.
-
Decontamination/Cleaning: After the deactivation contact time, clean the surface thoroughly with a germicidal detergent to physically remove the substance.
-
Neutralization: Wipe the surface with sodium thiosulfate to neutralize the corrosive bleach.
-
Final Rinse: Wipe the surface with sterile water to remove any remaining residues.
-
All wipes and absorbent materials used must be disposed of as hazardous waste.
Waste Management
-
Segregation: All disposable PPE, contaminated labware (e.g., pipette tips, weighing paper), and cleaning materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containment: The waste container must be a rigid, sealable drum or pail lined with a heavy-duty plastic bag.
-
Disposal: The sealed container must be disposed of through an approved hazardous waste management vendor in accordance with all local, state, and federal regulations.[15][17]
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure. There is no specific antidote for aconitine-related poisoning; treatment is primarily supportive.[18] All exposures must be treated as life-threatening medical emergencies.[19]
Exposure Protocols
Caption: Emergency response flowchart for acetylaconitine exposure.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don the appropriate high-level PPE for spill cleanup (PAPR, full suit, heavy-duty gloves).
-
Contain: Cover the spill with an absorbent material suitable for chemicals. For a powder, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean: Working from the outside in, carefully collect the contaminated material using scoops and place it into a labeled hazardous waste container.
-
Decontaminate: Perform the full surface decontamination protocol as described in Section 4.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Conclusion
Working with acetylaconitine offers valuable research opportunities but carries immense responsibility. Its high potency allows no margin for error. A safety-first mindset, grounded in the principles of containment and reinforced by the diligent use of appropriate PPE, is non-negotiable. By integrating these protocols into every aspect of your workflow, you build a robust system that protects you, your colleagues, and the integrity of your work.
References
-
Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
-
Potent Compounds Manufacturing and Handling. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]
-
Aconitine Material Safety Data Sheet. (2013). Exposome-Explorer. Retrieved from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]
-
Gao, L., et al. (2023). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology, 14. Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
Containment of High-Potency Products in a GMP Environment. (2010). BioProcess International. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]
-
Strategies for the Development and Manufacture of Highly Potent Compounds. (n.d.). Quotient Sciences. Retrieved from [Link]
-
Importance of PPE in Acetylene Plants. (n.d.). Rexarc. Retrieved from [Link]
-
Aconitine. (n.d.). Wikipedia. Retrieved from [Link]
-
Gao, L., et al. (2023). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. Retrieved from [Link]
-
Aconitine Neurotoxicity According to Administration Methods. (2022). ResearchGate. Retrieved from [Link]
-
Ni, Y., et al. (2021). Research progress of aconitine toxicity and forensic analysis of aconitine poisoning. Forensic Sciences Research, 6(1), 16-25. Retrieved from [Link]
-
Acute Poisoning of Aconitum: A Case Report and Resuscitative Emergency Management with Amiodarone. (2022). ResearchGate. Retrieved from [Link]
-
Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. (n.d.). CDC. Retrieved from [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]
-
Decontamination. (n.d.). Queen Mary University of London, Health and Safety Directorate. Retrieved from [Link]
-
General Management of Poisoned Patients. (2021). AccessEmergency Medicine. Retrieved from [Link]
-
Decontamination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Emergency Procedures. (n.d.). Pest Control Courses. Retrieved from [Link]
-
Emergency Management of Poisoning. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Waste Disposal Procedures for Laboratories. (n.d.). University of Tennessee Knoxville, Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. quotientsciences.com [quotientsciences.com]
- 5. upm-inc.com [upm-inc.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Aconitine - Wikipedia [en.wikipedia.org]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. agnopharma.com [agnopharma.com]
- 11. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. Decontamination - Health and Safety Directorate [qmul.ac.uk]
- 17. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 18. researchgate.net [researchgate.net]
- 19. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
